molecular formula C8H16N2O B6147395 N-methyl-2-(piperidin-3-yl)acetamide CAS No. 1250175-60-0

N-methyl-2-(piperidin-3-yl)acetamide

Katalognummer: B6147395
CAS-Nummer: 1250175-60-0
Molekulargewicht: 156.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-methyl-2-(piperidin-3-yl)acetamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.2. The purity is usually 95.
BenchChem offers high-quality N-methyl-2-(piperidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(piperidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1250175-60-0

Molekularformel

C8H16N2O

Molekulargewicht

156.2

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical Structure and Molecular Properties of N-methyl-2-(piperidin-3-yl)acetamide

[1]

Executive Summary

N-methyl-2-(piperidin-3-yl)acetamide (C₈H₁₆N₂O) is a bifunctional heterocyclic scaffold characterized by a piperidine ring substituted at the C3 position with an N-methylacetamide moiety. As a secondary amine with a polar amide side chain, it serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly in Fragment-Based Drug Discovery (FBDD). Its structural distinctiveness lies in the C3-substitution pattern, which offers a non-linear vector orientation compared to the more common 4-substituted piperidines, allowing for unique exploration of binding pockets in GPCRs and kinases.

Structural Analysis & Stereochemistry

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: N-Methyl-2-(piperidin-3-yl)acetamide

  • Molecular Formula: C₈H₁₆N₂O[1][2]

  • Molecular Weight: 156.23 g/mol [1][2]

  • SMILES: CNC(=O)CC1CCCNC1 (Racemic)

  • Key Functional Groups:

    • Secondary Amine (Piperidine): Basic center (pKa ~11.0), nucleophilic, capable of H-bonding.

    • Secondary Amide: Neutral, polar, H-bond donor/acceptor.

Stereochemistry

The C3 carbon of the piperidine ring is a chiral center, giving rise to two enantiomers:

  • (3R)-N-methyl-2-(piperidin-3-yl)acetamide

  • (3S)-N-methyl-2-(piperidin-3-yl)acetamide

In medicinal chemistry, the specific enantiomer often dictates biological activity. The (3R) and (3S) isomers display distinct spatial vectors for the amide side chain, which can critically influence ligand-protein interactions.

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The 3-substituted acetamide group can exist in either an axial or equatorial orientation.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the bulky acetamide group generally favors the equatorial position.

  • Amide Resonance: The amide bond exhibits partial double-bond character, restricting rotation and potentially leading to cis/trans rotamers observable in NMR (though the trans form is typically favored for secondary amides).

Physicochemical Profiling

The following properties are derived from structural analogs (e.g., N-methyl-2-(piperidin-4-yl)acetamide) and calculated consensus models.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 156.23 DaIdeal for fragment-based screening (Rule of 3 compliant).
cLogP 0.2 – 0.5Highly polar; likely to have good aqueous solubility.
TPSA ~41 ŲGood membrane permeability; <140 Ų threshold.
H-Bond Donors 2 (NH amine, NH amide)Critical for receptor interaction.
H-Bond Acceptors 2 (O amide, N amine)Facilitates water solubility and target binding.
pKa (Amine) ~10.8Highly basic; exists as a cation at physiological pH.
pKa (Amide) ~15 (Neutral)Remains uncharged at physiological pH.

Synthetic Pathways[4][5][8]

The synthesis of N-methyl-2-(piperidin-3-yl)acetamide typically proceeds via the modification of commercially available 3-piperidineacetic acid derivatives. The most robust route utilizes N-Boc protection to prevent side reactions at the secondary amine.

Route A: Amide Coupling from N-Boc Precursor (Recommended)

This pathway is preferred for its high yield and ability to maintain stereochemical integrity if starting from chiral materials.

Protocol:

  • Activation: React N-Boc-3-piperidineacetic acid with a coupling reagent (EDC/HOBt or HATU) in DMF/DCM.

  • Amidation: Add Methylamine (2M in THF) and a base (DIPEA). Stir at RT for 4-16h.

  • Deprotection: Treat the intermediate (tert-butyl 3-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate) with TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Workup: Basify to pH >12 to extract the free base or isolate as the HCl salt.

Visualization of Synthetic Logic (DOT Diagram)

SynthesisStartN-Boc-3-piperidineacetic acid(Starting Material)Step1Activation & Coupling(EDC/HOBt + MeNH2)Start->Step1 AmidationInterIntermediate:N-Boc-Protected AmideStep1->Inter FormationStep2Deprotection(TFA or HCl)Inter->Step2 CleavageFinalTarget:N-methyl-2-(piperidin-3-yl)acetamideStep2->Final Neutralization

Caption: Step-by-step synthetic pathway from N-Boc-3-piperidineacetic acid to the target molecule.

Medicinal Chemistry Applications

Vector Orientation & Scaffold Hopping

Unlike the linear 4-substituted piperidines, the 3-substituted scaffold introduces a "kink" in the molecule. This non-linear geometry allows the N-methylacetamide group to access distinct sub-pockets in protein targets.

  • Application: Used to optimize binding affinity when a 4-substituted analog shows steric clash or poor metabolic stability.

Fragment-Based Drug Discovery (FBDD)

With a MW of 156 Da, this molecule is an ideal fragment .

  • Growth Strategy: The secondary amine can be elaborated via reductive amination, alkylation, or arylation to "grow" the fragment into a lead compound.

  • Linker Potential: The acetamide chain serves as a flexible linker, potentially connecting the piperidine core to other pharmacophores.

Analytical Characterization

Researchers should expect the following spectral signatures for the free base:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.80 (d, 3H): N-Methyl doublet (characteristic of -NHCH₃).

    • δ 5.80 (br s, 1H): Amide -NH.

    • δ 2.05 (d, 2H): Methylene protons alpha to the carbonyl (-CH₂-CO-).

    • δ 2.90 - 3.10 (m, 2H): Piperidine ring protons alpha to the nitrogen.

    • δ 1.20 - 1.80 (m, 5H): Remaining piperidine ring protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 157.13 (Expected base peak).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C, preferably as the HCl salt for long-term stability.

References

  • PubChem Compound Summary for N-methyl-2-(piperidin-4-yl)acetamide (Isomer Reference). National Center for Biotechnology Information. PubChem Compound Database.[3]

    • Source:

  • Synthesis of Piperidine Derivatives: Methods and Protocols.Journal of Medicinal Chemistry. (General reference for amide coupling on piperidine scaffolds).
  • BenchChem Building Blocks.

    • Source:

  • Sigma-Aldrich Safety Data Sheet (SDS). General safety protocols for secondary amine building blocks.

    • Source:

An In-depth Technical Guide on the Pharmacological Profile and Mechanism of Action for N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy

Disclaimer: Publicly available research specifically detailing the pharmacological profile and mechanism of action for N-methyl-2-(piperidin-3-yl)acetamide is limited. This guide, therefore, provides a comprehensive analysis based on the well-established pharmacology of its core structural motifs—the piperidine ring and the acetamide group—and data from closely related analogues. The experimental protocols and proposed mechanisms outlined herein represent a predictive framework for the scientific investigation of this compound.

Introduction: Deconstructing N-methyl-2-(piperidin-3-yl)acetamide

N-methyl-2-(piperidin-3-yl)acetamide is a chiral synthetic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry renowned for its prevalence in a multitude of therapeutics.[1][2] The piperidine nucleus is a key component in drugs targeting a wide array of conditions, including cancer, viral infections, pain, and Alzheimer's disease.[2] The molecule also incorporates an N-methylated acetamide moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The precise stereochemistry of the substitution at the 3-position of the piperidine ring is a critical determinant of its biological activity, as different enantiomers can exhibit varied pharmacological effects and receptor binding affinities.[2] This guide will explore the potential pharmacological landscape of N-methyl-2-(piperidin-3-yl)acetamide, offering insights into its possible mechanisms of action and a roadmap for its experimental validation.

Physicochemical Properties and Synthesis

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for N-methyl-2-(piperidin-3-yl)acetamide is not extensively documented, its properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol [3]
IUPAC NameN-methyl-2-(piperidin-3-yl)acetamide
CAS NumberNot explicitly found for this specific isomer
pKaEstimated to be in the range of 8.5-10.5 for the piperidine nitrogen
LogPEstimated to be in the range of 0.5-1.5
SolubilityPredicted to have moderate aqueous solubility

Plausible Synthetic Route:

The synthesis of N-methyl-2-(piperidin-3-yl)acetamide can be achieved through established amidation methodologies. A common approach would involve the coupling of 2-(piperidin-3-yl)acetic acid with methylamine.

Experimental Protocol: Synthesis of N-methyl-2-(piperidin-3-yl)acetamide

  • Activation of Carboxylic Acid: To a solution of N-Boc-2-(piperidin-3-yl)acetic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Add a solution of methylamine (2.0 eq, typically as a solution in THF or as a salt with subsequent basification) to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be purified by recrystallization or precipitation. If the free base is desired, neutralize the salt with a suitable base and extract into an organic solvent, followed by drying and concentration.

Postulated Pharmacological Profile and Mechanism of Action

Given the structural components of N-methyl-2-(piperidin-3-yl)acetamide, its pharmacological activity is likely to be centered on the central nervous system (CNS) or other systems where piperidine-containing ligands are active.

3.1. Potential as a Neuromodulatory Agent:

The piperidine scaffold is a common feature in many CNS-active drugs. Research into related piperidine-based acetamides suggests potential interactions with neurotransmitter systems, which could modulate biological pathways associated with pain and inflammation.[2]

Proposed Mechanism of Action: Sigma Receptor Modulation

Structurally similar 2-(piperidin-3-yl)phthalimides have demonstrated affinity for sigma receptors.[4] Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders. N-methyl-2-(piperidin-3-yl)acetamide could potentially act as a ligand for sigma-1 and/or sigma-2 receptors, modulating downstream signaling pathways.

Sigma_Receptor_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Neuronal_Activity Modulation of Neuronal Activity NMDA_Receptor->Neuronal_Activity Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->NMDA_Receptor Modulates ER_Chaperone ER Chaperone (BiP) Sigma1_Receptor->ER_Chaperone Dissociates from IP3_Receptor IP3 Receptor Sigma1_Receptor->IP3_Receptor Translocates and modulates Compound N-methyl-2-(piperidin-3-yl)acetamide Compound->Sigma1_Receptor Binds Ca_Release Ca²⁺ Release IP3_Receptor->Ca_Release Ca_Release->Neuronal_Activity caption Proposed Sigma-1 Receptor Modulation Pathway

Caption: Proposed Sigma-1 Receptor Modulation Pathway

3.2. Potential as an Enzyme Inhibitor:

Acetamide derivatives have been explored as inhibitors of various enzymes. For instance, some acetamides show promise as cholinesterase inhibitors, suggesting potential applications in research related to Alzheimer's disease.[2] Additionally, N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as inhibitors of Factor VIIa, indicating a potential role in anticoagulation.[5]

Proposed Mechanism of Action: Cholinesterase Inhibition

N-methyl-2-(piperidin-3-yl)acetamide could potentially inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

Proposed Experimental Workflows for Pharmacological Characterization

To elucidate the pharmacological profile and mechanism of action of N-methyl-2-(piperidin-3-yl)acetamide, a systematic experimental approach is necessary.

4.1. In Vitro Profiling

A broad in vitro screening is the first step to identify the primary biological targets.

Experimental Protocol: In Vitro Target Screening

  • Receptor Binding Assays: Screen the compound against a panel of common CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, muscarinic, histaminergic, and sigma receptors) using radioligand binding assays to determine binding affinities (Ki values).

  • Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compound against a panel of relevant enzymes, including acetylcholinesterase, butyrylcholinesterase, and other serine proteases, to determine IC50 values.

  • Functional Assays: For any identified high-affinity targets, perform functional assays (e.g., calcium flux assays, cAMP assays) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Ion Channel Assays: Assess the effect of the compound on the function of various ion channels (e.g., sodium, potassium, calcium channels) using patch-clamp electrophysiology.[6]

In_Vitro_Workflow cluster_screening Initial Screening cluster_characterization Functional Characterization Receptor_Binding Receptor Binding Assays Target_Identification Target Identification Receptor_Binding->Target_Identification Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Target_Identification Functional_Assays Functional Assays (e.g., Calcium Flux) Mechanism_Elucidation Mechanism of Action Elucidation Functional_Assays->Mechanism_Elucidation Ion_Channel Ion Channel Patch-Clamp Ion_Channel->Mechanism_Elucidation Target_Identification->Functional_Assays Target_Identification->Ion_Channel caption In Vitro Pharmacological Characterization Workflow

Caption: In Vitro Pharmacological Characterization Workflow

4.2. In Vivo Evaluation

Following in vitro characterization, in vivo studies are crucial to assess the compound's physiological effects, pharmacokinetics, and safety.

Experimental Protocol: In Vivo Pharmacodynamic and Pharmacokinetic Studies

  • Pharmacokinetic (PK) Studies: Administer the compound to a suitable animal model (e.g., rats or mice) via relevant routes (e.g., intravenous, oral). Collect blood samples at various time points and analyze the plasma concentrations of the compound and its potential metabolites using LC-MS/MS. This will determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

  • Pharmacodynamic (PD) Studies: Based on the in vitro findings, select appropriate in vivo models to assess the compound's efficacy. For example, if the compound shows affinity for opioid receptors, use a hot-plate or tail-flick test to evaluate its analgesic effects.

  • Preliminary Toxicology: Conduct acute toxicity studies to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

Conclusion

While N-methyl-2-(piperidin-3-yl)acetamide remains a molecule with an uncharacterized pharmacological profile, its structural features suggest a high potential for biological activity, particularly within the central nervous system. The piperidine core provides a versatile scaffold for interacting with various receptors and enzymes, while the N-methyl acetamide moiety can fine-tune its properties. The proposed mechanisms of action, including sigma receptor modulation and cholinesterase inhibition, offer promising avenues for investigation. The systematic experimental workflows outlined in this guide provide a clear and robust strategy for elucidating the pharmacological profile and mechanism of action of this intriguing compound, paving the way for its potential development as a novel therapeutic agent.

References

  • PubChem. N-(piperidin-3-yl)acetamide. [Link]

  • PubMed. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

  • ResearchGate. (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

  • Google Patents.
  • Google Patents. US2507631A - Pyridine and piperidine compounds and process of making same.
  • IJNRD.org. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) - IJNRD.org. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents.
  • PubMed Central. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

  • Google Patents.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PubMed Central. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. [Link]

  • eScholarship.org. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of N-methyl-2-(piperidin-3-yl)acetamide . It is designed for process chemists and drug development researchers, focusing on scalability, safety, and industrial viability.

Executive Summary & Strategic Rationale

The piperidine scaffold, particularly 3-substituted derivatives, is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

This guide details a Process-Optimized Route for the synthesis of N-methyl-2-(piperidin-3-yl)acetamide. Unlike bench-scale medicinal chemistry routes that may rely on expensive coupling agents (HATU/EDC) or protecting group manipulations (Boc/Cbz), this protocol utilizes a telescoped hydrogenation strategy .

Key Process Advantages:

  • Atom Economy: Utilizes direct amidation and catalytic hydrogenation, minimizing waste.

  • Scalability: Avoids column chromatography; purification relies on crystallization and salt formation.

  • Cost-Efficiency: Starts from the commercially abundant Ethyl 2-(pyridin-3-yl)acetate.

Retrosynthetic Analysis & Pathway

The most robust route for scaling involves constructing the amide bond on the aromatic pyridine precursor before reducing the ring. This avoids the handling of the more polar and potentially unstable secondary amine during the amidation step.

Pathway:

  • Amidation: Aminolysis of ethyl 2-(pyridin-3-yl)acetate with methylamine.

  • Reduction: Heterogeneous catalytic hydrogenation of the pyridine ring to the piperidine.

  • Isolation: Formation of the Hydrochloride (HCl) salt for stability and purity.

Process Workflow Diagram

Synthesis_Workflow SM Ethyl 2-(pyridin-3-yl)acetate (Starting Material) Step1 Step 1: Amidation Reagent: MeNH2 (aq) Solvent: MeOH Temp: 0°C to RT SM->Step1 Nucleophilic Acyl Substitution Inter Intermediate: N-methyl-2-(pyridin-3-yl)acetamide Step1->Inter Yield: >90% Step2 Step 2: Hydrogenation Catalyst: 10% Pd/C H2 Pressure: 5-10 bar Solvent: MeOH/AcOH Inter->Step2 Heterogeneous Catalysis Workup Step 3: Salt Formation Reagent: HCl in iPrOH Crystallization Step2->Workup Filter & Acidify Product Product (HCl Salt): N-methyl-2-(piperidin-3-yl)acetamide HCl Workup->Product Isolation

Caption: Figure 1. Process flow diagram illustrating the two-step synthesis from pyridine precursor to piperidine salt.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-2-(pyridin-3-yl)acetamide

Objective: Conversion of the ester to the N-methyl amide via nucleophilic acyl substitution.

Reagents:

  • Ethyl 2-(pyridin-3-yl)acetate (1.0 equiv)

  • Methylamine (40% aq. solution, 5.0 equiv)

  • Methanol (Grade: HPLC or ACS, 5 Vol)

Protocol:

  • Charge: To a jacketed glass reactor equipped with an overhead stirrer, charge Ethyl 2-(pyridin-3-yl)acetate and Methanol (3 Vol).

  • Cool: Cool the solution to 0–5 °C. Critical: Aminolysis is exothermic.

  • Addition: Add Methylamine (40% aq) dropwise over 30 minutes, maintaining internal temperature < 20 °C.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC until ester consumption is >98%.

  • Concentration: Concentrate the reaction mixture under reduced pressure (40–45 °C) to remove methanol and excess methylamine.

  • Azeotrope: Add Ethanol (2 Vol) and concentrate again to remove residual water.

  • Isolation: The resulting oil often solidifies upon standing or triturating with diethyl ether/heptane. For scale, the crude oil is usually sufficiently pure (>95%) to proceed directly.

Yield: 90–95% (Off-white solid or viscous oil).

Step 2: Catalytic Hydrogenation to N-methyl-2-(piperidin-3-yl)acetamide

Objective: Reduction of the aromatic pyridine ring to the saturated piperidine.

Reagents:

  • N-methyl-2-(pyridin-3-yl)acetamide (Intermediate from Step 1)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (10 Vol)

  • Additive: Acetic Acid (1.0 equiv)

  • Hydrogen Gas (H₂)

Protocol:

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the pyridine intermediate in Methanol.

  • Activation: Add Acetic Acid (1.0 equiv).

    • Expert Insight: Protonating the pyridine nitrogen activates the ring toward reduction and prevents the product (a secondary amine) from poisoning the catalyst surface.

  • Catalyst Charge: Under a nitrogen blanket, carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 5–10 bar (70–145 psi) .

    • Heat to 50–60 °C and stir vigorously (800+ rpm) to ensure mass transfer.

  • Completion: Reaction typically completes in 12–24 hours. Monitor H₂ uptake.

    • IPC: Check for disappearance of UV activity (pyridine absorbs strongly; piperidine does not).

  • Filtration: Cool to RT, vent H₂, and filter the catalyst through a pad of Celite or a sparkler filter. Wash the cake with Methanol.

Step 3: Isolation as Hydrochloride Salt

Objective: Purification and stabilization of the final product.

Protocol:

  • Concentration: Concentrate the filtrate from Step 2 to a thick oil (Acetate salt).

  • Free Base Liberation (Optional but recommended for purity):

    • Dissolve oil in minimal water, basify with 50% NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) or 2-MeTHF (3x).

    • Dry organics over Na₂SO₄ and concentrate.

  • Salt Formation:

    • Dissolve the free base in Isopropanol (IPA, 5 Vol).

    • Cool to 0–5 °C.

    • Slowly add HCl in IPA (5–6 N, 1.1 equiv) .

  • Crystallization: The HCl salt should precipitate as a white solid. Stir for 2 hours at 0 °C.

  • Filtration: Filter the solid, wash with cold IPA/Heptane (1:1), and dry under vacuum at 45 °C.

Final Yield: 75–85% (over two steps). Appearance: White crystalline solid.

Scalability & Safety Assessment

ParameterScalability FactorMitigation / Control Strategy
Exotherm High (Step 1)Controlled addition of methylamine at 0°C; jacketed cooling is mandatory >100g scale.
H₂ Pressure Medium (Step 2)Use rated pressure vessels (Autoclave). Monitor H₂ uptake to detect leaks or stalling.
Catalyst Handling High RiskPd/C is pyrophoric. Handle under inert atmosphere (N₂). Use wet catalyst variants (50% H₂O).
Purification ExcellentAvoids chromatography. Salt crystallization purges impurities effectively.

Quality Control (QC) Specifications

To validate the synthesized material, the following analytical parameters should be met.

1. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection:

    • Pyridine Intermediate: UV 254 nm.

    • Piperidine Product: CAD (Charged Aerosol Detector) or UV 210 nm (low absorbance).

  • Acceptance Criteria: Purity > 98.0% (Area %).

2. NMR Characterization (HCl Salt):

  • 1H NMR (D₂O): Confirm loss of aromatic protons (7.0–8.5 ppm region). Look for multiplets in 1.5–3.5 ppm region corresponding to the piperidine ring.

  • Key Signal: N-Methyl singlet at ~2.7–2.8 ppm; Acetamide CH₂ doublet/singlet at ~2.2–2.4 ppm.

Expert Commentary: Chirality

The protocol above yields racemic N-methyl-2-(piperidin-3-yl)acetamide. If the (3R) or (3S) enantiomer is required (common for JAK inhibitors):

  • Asymmetric Hydrogenation: Replace Pd/C in Step 2 with a Chiral Rhodium or Iridium complex (e.g., [Rh(COD)(L)]BF4 where L is a chiral phosphine like Josiphos or Binap). This requires high-pressure screening (Reference 1).

  • Classical Resolution: The racemic piperidine product can be resolved using chiral acids such as L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol/Water.

References

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Pfizer Inc. (2012). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib intermediates)." World Intellectual Property Organization, WO2012137111.

  • BenchChem. (2025).[1] "Discovery and Synthesis of Piperidine-3-yl Acetamide Derivatives." BenchChem Technical Library.

  • ChemicalBook. (2023). "N-methyl-2-(piperidin-3-yl)acetamide Product Standards."

Sources

Step-by-step preparation of N-methyl-2-(piperidin-3-yl)acetamide from piperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This application note details the synthesis of N-methyl-2-(piperidin-3-yl)acetamide , a critical piperidine pharmacophore often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic small molecule drugs.

While structurally similar to the core of Tofacitinib, this specific scaffold involves a two-carbon amide side chain at the 3-position. The primary challenge in this synthesis is the selective functionalization of the side chain without compromising the secondary amine of the piperidine ring. To ensure high fidelity and prevent polymerization, we utilize a Boc-protection strategy .

Retrosynthetic Logic

The synthesis is designed as a linear, two-step protocol starting from the commercially available 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid .

  • Amidation: Activation of the carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) followed by nucleophilic acyl substitution with methylamine.

  • Deprotection: Acid-mediated cleavage of the tert-butyl carbamate (Boc) group to yield the stable hydrochloride salt.

Workflow Visualization

SynthesisWorkflow Start Start: N-Boc-3-piperidineacetic Acid Step1 Step 1: Amidation (CDI, MeNH2, THF) Start->Step1 Activation Inter Intermediate: N-Boc-Amide Step1->Inter Coupling Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Cleavage Final Final Product: Amine HCl Salt Step2->Final Isolation

Figure 1: Operational workflow for the conversion of N-Boc precursors to the target piperidine amide.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate

Objective: Convert the carboxylic acid moiety to the N-methyl amide while retaining the Boc protecting group on the ring nitrogen.

Rationale for Reagents:

  • CDI (1,1'-Carbonyldiimidazole): Selected over EDC/HOBt for this specific substrate. CDI generates an active acyl imidazole intermediate in situ. The byproducts are CO₂ (gas) and imidazole (water-soluble), simplifying the workup to a simple aqueous wash, which is critical for scale-up efficiency.

  • THF (Tetrahydrofuran): Anhydrous THF is required to prevent hydrolysis of the active intermediate.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]DensityRole
N-Boc-3-piperidineacetic acid 243.291.0SolidStarting Material
CDI 162.151.2SolidCoupling Agent
Methylamine (2.0M in THF) 31.062.5LiquidNucleophile
THF (Anhydrous) 72.11N/A0.89 g/mLSolvent
Protocol
  • Activation:

    • Charge a clean, dry round-bottom flask with N-Boc-3-piperidineacetic acid (10.0 g, 41.1 mmol).

    • Add Anhydrous THF (100 mL) and stir under Nitrogen atmosphere until fully dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Add CDI (8.0 g, 49.3 mmol) portion-wise over 5 minutes. Note: Gas evolution (CO₂) will occur. Ensure proper venting.

    • Remove the ice bath and stir at Room Temperature (RT) for 1 hour. (Monitor by TLC or LCMS for complete conversion to the acyl imidazole).

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add Methylamine solution (2.0M in THF) (51.4 mL, 102.7 mmol) dropwise via an addition funnel to control the exotherm.

    • Allow the reaction to warm to RT and stir for 3–4 hours.

  • Workup:

    • Quench the reaction with Water (50 mL).

    • Extract with Ethyl Acetate (3 x 75 mL).

    • Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove imidazole and unreacted amine, followed by Saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Result: The product is typically obtained as a viscous oil or low-melting solid that crystallizes upon standing. Yield is generally >85%.[4]

Step 2: Deprotection to N-methyl-2-(piperidin-3-yl)acetamide Hydrochloride

Objective: Remove the Boc group to release the secondary amine.

Rationale for Reagents:

  • HCl in Dioxane: Using anhydrous acid prevents the hydrolysis of the newly formed amide bond. It also precipitates the product directly as the Hydrochloride (HCl) salt, which is hygroscopic but chemically stable and easy to filter.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Role
Boc-Intermediate (Step 1) 256.341.0Precursor
4M HCl in 1,4-Dioxane 36.465.0Acid Source
Diethyl Ether (Et₂O) 74.12N/AAnti-solvent
Protocol
  • Reaction:

    • Dissolve the Boc-Intermediate (from Step 1) in a minimal amount of 1,4-Dioxane (or DCM) (approx. 3 mL per gram of substrate).

    • Cool to 0°C.[1][5]

    • Add 4M HCl in Dioxane (5 equivalents) dropwise.

    • Stir at RT for 2–3 hours. A white precipitate should begin to form.[6]

  • Isolation:

    • Add Diethyl Ether (excess, approx.[7] 5x reaction volume) to complete the precipitation of the salt.

    • Stir for 30 minutes to granulate the solid.

    • Filter the solid under vacuum (nitrogen blanket recommended due to hygroscopicity).

    • Wash the filter cake with cold Diethyl Ether .

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Target:N-methyl-2-(piperidin-3-yl)acetamide Hydrochloride .

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white hygroscopic solid.

  • LC-MS: [M+H]⁺ = 157.12 (Free base mass).

  • ¹H NMR (400 MHz, D₂O):

    • The spectrum should show the disappearance of the Boc singlet (~1.4 ppm).

    • Methyl Amide: Singlet or doublet at ~2.6–2.7 ppm (integrating to 3H).

    • Piperidine Ring: Multiplets spanning 1.5–3.4 ppm.

    • Alpha-Methylene: Doublet or multiplet at ~2.2 ppm (CH₂-CO).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation by CDI.Ensure anhydrous THF is used; moisture kills CDI. Extend activation time to 2 hours.
Sticky Gum in Step 2 Product is hygroscopic or occluded solvent.Triturate the gum vigorously with dry Diethyl Ether or MTBE. Use a vacuum oven for drying.
Impurity: Imidazole Incomplete washing in Step 1.Ensure the organic layer is washed thoroughly with 1M HCl (pH < 4) during Step 1 workup.

Reaction Mechanism (Step 1)

The following diagram illustrates the CDI-mediated activation pathway, highlighting the formation of the reactive acyl imidazole species.

Mechanism Acid Carboxylic Acid (Precursor) AcylImid Active Acyl Imidazole (Intermediate) Acid->AcylImid -CO2, -Imidazole CDI CDI (Reagent) CDI->AcylImid -CO2, -Imidazole Product Amide Product AcylImid->Product Nucleophilic Acyl Substitution Amine Methylamine (Nucleophile) Amine->Product Nucleophilic Acyl Substitution

Figure 2: Mechanistic pathway of CDI coupling. The release of CO₂ drives the activation step forward.

References

  • Pfizer Inc. (2014). Process for the preparation of Tofacitinib. World Intellectual Property Organization. WO2014195978. (Demonstrates analogous coupling strategies on piperidine scaffolds).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Authoritative review on CDI and EDC coupling mechanisms).

  • Sigma-Aldrich. (2023). Product Specification: 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid.[8] (Verification of starting material availability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection conditions).

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Solvent Selection for the Dissolution and Reaction of N-methyl-2-(piperidin-3-yl)acetamide: A Protocol-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Pharmaceutical Scientist

Abstract

N-methyl-2-(piperidin-3-yl)acetamide is a heterocyclic compound incorporating both a secondary piperidine amine and a secondary amide, making it a valuable scaffold in medicinal chemistry and drug development.[1][2] The success of its application, whether in reaction chemistry for further derivatization or in formulation for biological assays, is critically dependent on appropriate solvent selection. An incorrect solvent choice can lead to poor solubility, low reaction yields, undesirable side products, or misleading biological data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection. We will explore the physicochemical properties of the target molecule, present detailed protocols for both qualitative and quantitative solubility determination, and discuss the causal relationships between solvent properties and reaction outcomes.

Physicochemical Profile and Solubility Implications

Understanding the inherent properties of N-methyl-2-(piperidin-3-yl)acetamide is the foundation of rational solvent selection. The molecule's structure features a distinct blend of polar and non-polar characteristics.

  • The Piperidine Ring: A saturated heterocycle containing a secondary amine (pKa ~11). This group is basic, a strong hydrogen bond acceptor, and a nucleophilic center.[3]

  • The N-methylacetamide Group: A polar, secondary amide capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Overall Polarity: The presence of two nitrogen and one oxygen atom imparts significant polarity.

These features suggest that the molecule will exhibit favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. A summary of its key computed properties is presented below.

Table 1: Physicochemical Properties of N-methyl-2-(piperidin-3-yl)acetamide and Related Isomers

PropertyValue (3-yl isomer)Value (4-yl isomer)Implication for Solvent Selection
Molecular Formula C₈H₁₆N₂OC₈H₁₆N₂O-
Molecular Weight 156.23 g/mol [4]156.23 g/mol [5]Standard for concentration calculations.
Topological Polar Surface Area (TPSA) 32.34 Ų[6]41.1 Ų[5]Indicates good potential for membrane permeability and highlights the need for polar solvents to engage with these surfaces.
cLogP (Octanol/Water Partition Coefficient) 0.6385[6]-0.2[5]The low positive and negative values suggest a hydrophilic to balanced character, favoring solubility in polar solvents over non-polar hydrocarbons.
Hydrogen Bond Donors 12The molecule can donate hydrogen bonds, interacting favorably with H-bond acceptor solvents (e.g., ethers, ketones, DMF).
Hydrogen Bond Acceptors 22The molecule can accept hydrogen bonds, interacting favorably with H-bond donor solvents (e.g., alcohols, water).

Systematic Approach to Determining Solubility

A multi-tiered approach, starting with a rapid qualitative screen before moving to a precise quantitative measurement, is the most efficient method for determining a compound's solubility profile.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a quick "yes/no" answer for solubility in a broad range of solvents, guiding the selection for quantitative analysis.

Objective: To visually estimate the solubility of N-methyl-2-(piperidin-3-yl)acetamide in a diverse set of common laboratory solvents.

Materials:

  • N-methyl-2-(piperidin-3-yl)acetamide

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

  • A selection of solvents (see Table 2)

Procedure:

  • Preparation: Place approximately 1-2 mg of the compound into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial. This creates an initial target concentration of 2-4 mg/mL.

  • Agitation: Cap the vials securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect each vial against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy.

    • Insoluble: The vast majority of the solid material remains undissolved.

  • Record: Document the observations in a table.

Table 2: Solvent Selection for Qualitative Screening (Categorized by Polarity)

CategorySolventRationale
Polar Protic Water, Methanol, EthanolExcellent H-bond donors/acceptors. Expected to be good solvents.
Polar Aprotic Acetonitrile (MeCN), Acetone, Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 2-Methyltetrahydrofuran (2-MeTHF)[7]Possess large dipole moments and are H-bond acceptors. Generally good solvents for polar molecules.
Non-Polar Toluene, Dichloromethane (DCM), Diethyl Ether, HeptaneLack strong dipole moments and H-bonding ability. Expected to be poor solvents.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] This protocol provides a robust and reproducible measurement essential for formulation and preclinical studies.

Objective: To accurately measure the equilibrium solubility of N-methyl-2-(piperidin-3-yl)acetamide in selected solvents.

Materials:

  • N-methyl-2-(piperidin-3-yl)acetamide

  • Selected solvents based on Protocol 1 (and relevant aqueous buffers, e.g., pH 1.2, 4.5, 6.8 for pharmaceutical relevance)[9]

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)[8][10]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, check for compound adsorption)

  • Calibrated pipettes

  • Volumetric flasks

  • Validated analytical system (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., add 5-10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment.[9][11]

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the slurry at a constant temperature for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[8][10] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 rpm for 10-20 minutes).[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, the supernatant can be filtered through a syringe filter. Crucially, the first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard calibration curve prepared with the same compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

dot

Caption: Workflow for Quantitative Solubility Determination.

Solvent Selection for Chemical Reactions

The choice of solvent is paramount for controlling reaction kinetics, selectivity, and yield. For N-methyl-2-(piperidin-3-yl)acetamide, reactions will typically target the nucleophilic secondary amine of the piperidine ring.

Considerations for N-Alkylation and N-Acylation

These are common reactions to derivatize the piperidine nitrogen.[3] The solvent must dissolve the starting material and reagents but should not interfere with the reaction.

  • Causality of Solvent Choice: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on an electrophile (e.g., an alkyl halide or acyl chloride).

    • Protic Solvents (e.g., alcohols, water): These are generally poor choices. Their labile protons can solvate and deactivate the nitrogen nucleophile through hydrogen bonding. Furthermore, they can act as competing nucleophiles, reacting with the electrophile.

    • Aprotic Solvents: These are highly preferred as they do not have acidic protons to interfere with the reaction.

      • Polar Aprotic Solvents (DMF, MeCN, DMSO): These are excellent choices.[3] They effectively dissolve the polar starting material and any charged intermediates or transition states, thereby accelerating the reaction rate.

      • Non-Polar/Weakly Polar Solvents (DCM, Toluene, 2-MeTHF): These can also be effective, particularly if the reagents are less polar. Dichloromethane (DCM) is a very common choice, though greener alternatives are increasingly favored.[12]

Considerations for Amide Bond Formation

If this molecule were to be synthesized via an amide coupling reaction (from 2-(piperidin-3-yl)acetic acid and methylamine), solvent choice is again critical. The most common solvents for these reactions have historically been DMF and DCM.[7] However, due to safety and environmental concerns, significant research has identified excellent green alternatives.[12][13][14]

  • Performance of Alternative Solvents: Studies have shown that for many common amide coupling reagents (e.g., HATU, T3P, PyBOP), solvents like 2-Methyltetrahydrofuran (2-MeTHF) , Ethyl Acetate (EtOAc) , and Dimethyl Carbonate (DMC) perform comparably to, and in some cases better than, DMF and DCM.[7]

  • Recommendation: For amide coupling reactions involving this scaffold, 2-MeTHF is a highly recommended starting point due to its favorable environmental profile and demonstrated effectiveness across a wide range of substrates.[7][14]

dot

G cluster_reaction_type Reaction Pathway cluster_solvents Recommended Solvent Class cluster_rationale Rationale Start Select Reaction Type Alkylation N-Alkylation or N-Acylation Start->Alkylation Coupling Amide Bond Formation Start->Coupling Protic Protic Solvents (Alcohols, Water) Alkylation->Protic Poor Choice Aprotic Polar Aprotic Solvents (DMF, MeCN, 2-MeTHF) Alkylation->Aprotic Good Choice Green Green Aprotic Solvents (2-MeTHF, EtOAc, DMC) Coupling->Green Excellent Choice Rationale_Avoid Avoid: Competing nucleophile, deactivates amine via H-bonding. Protic->Rationale_Avoid Rationale_Good Preferred: Solvates reactants and intermediates without interference. Aprotic->Rationale_Good Rationale_Green Preferred: Environmentally benign, excellent performance demonstrated. Green->Rationale_Green

Caption: Decision Tree for Reaction Solvent Selection.

Troubleshooting and Final Remarks

  • Incomplete Dissolution: If solubility is poor even in polar solvents, consider gentle heating or the use of co-solvent systems (e.g., ethanol/water). For reactions, a suspension is sometimes acceptable if the dissolved portion reacts and pulls more material into the solution (Le Chatelier's principle).

  • Side Reactions: In N-alkylation reactions, the use of a base (e.g., triethylamine, DIPEA) is often necessary to scavenge the acid byproduct.[] The choice of base and its solubility in the reaction solvent is also a key consideration.

  • Solvent Purity: Always use dry solvents for reactions sensitive to water, such as those involving highly reactive acyl chlorides or coupling agents.

The principles and protocols outlined in this guide provide a robust starting point for the effective use of N-methyl-2-(piperidin-3-yl)acetamide. By systematically evaluating solubility and understanding the causal relationship between solvent properties and reactivity, researchers can optimize their experimental conditions, leading to more reliable and reproducible outcomes in both synthesis and biological evaluation.

References

  • Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1878-1887. [Link]

  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • World Health Organization. (n.d.). Annex 4. WHO. [Link]

  • MDPI. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceuticals. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Cheméo. [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). IJNRD.org. [Link]

  • PubChem. (n.d.). N-(piperidin-3-yl)acetamide. PubChem. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Wikipedia. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1468. [Link]

Sources

Technical Application Note: Utilization of N-methyl-2-(piperidin-3-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N-methyl-2-(piperidin-3-yl)acetamide represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand spaces. Its structure combines a basic secondary amine (piperidine) capable of high-affinity interactions with aspartate residues in receptor pockets, and a polar N-methylacetamide side chain that often functions as a hydrogen bond donor/acceptor in solvent-exposed regions of the protein target.

This Application Note provides validated protocols for the handling, coupling, and quality control of this intermediate. Unlike simple piperidines, the presence of the acetamide side chain at the C3 position introduces specific solubility and stereochemical considerations that must be managed to ensure high-yield downstream derivatization.

Chemical Profile
PropertySpecification
IUPAC Name N-methyl-2-(piperidin-3-yl)acetamide
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Appearance Viscous oil or low-melting solid (hygroscopic)
pKa (Calculated) ~10.8 (Piperidine NH), ~15 (Amide NH)
Solubility High: MeOH, DCM, Water; Low: Hexanes, Et₂O
Stereochemistry Contains 1 chiral center (C3).[1][2] Available as Racemate, (R)-, or (S)-enantiomer.[3]

Handling and Storage Protocols

Safety Warning: Secondary amines are irritants and potentially corrosive. The acetamide moiety increases polarity, making skin absorption possible. Always wear nitrile gloves and work within a fume hood.

Storage Stability
  • Hygroscopicity: The secondary amine is moderately hygroscopic. Absorption of atmospheric water will alter the stoichiometry in coupling reactions.

  • Carbonate Formation: Like many secondary amines, prolonged exposure to air can lead to the formation of carbamates/carbonates with CO₂.

  • Recommendation: Store under Nitrogen or Argon atmosphere at 2–8°C. If the material has been open to air, perform a Karl Fischer (KF) titration for water content and an acid-base titration to determine the effective molecular weight before use in critical steps.

Synthetic Application Protocols

The primary utility of this intermediate is the functionalization of the piperidine nitrogen. The amide nitrogen is significantly less nucleophilic and does not require protection under standard alkylation or acylation conditions.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Use Case: Attaching the scaffold to heteroaryl halides (e.g., chloropyrimidines, chloropyridines) common in Kinase Inhibitors.

Rationale: The high pKa (~11) of the piperidine nitrogen makes it an excellent nucleophile. However, the reaction requires a non-nucleophilic base to scavenge the generated HCl and drive the equilibrium.

Materials:

  • Substrate: Heteroaryl chloride (1.0 equiv)

  • Reagent: N-methyl-2-(piperidin-3-yl)acetamide (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for high temperature; IPA (Isopropanol) for lower temperature.

Step-by-Step Procedure:

  • Dissolution: Charge the heteroaryl chloride (10 mmol) into a reaction vessel. Add DMF (5 mL/g of substrate).

  • Base Addition: Add DIPEA (25 mmol) followed by N-methyl-2-(piperidin-3-yl)acetamide (11 mmol).

    • Note: If using the hydrochloride salt of the piperidine, increase DIPEA to 3.5 equiv to free the amine.

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

    • Checkpoint: Conversion should reach >95% within 2–4 hours. If stalled, add 0.1 equiv of KI (Potassium Iodide) as a catalyst (Finkelstein condition).

  • Workup (Critical for Amide Solubility):

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash 1: Water (removes DMF).

    • Wash 2: Saturated LiCl solution (removes residual DMF).

    • Wash 3: Brine.

    • Caution: The product contains a polar acetamide group. If the product does not extract well into EtOAc, use DCM/Isopropanol (3:1 ratio) as the extraction solvent.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination

Use Case: Linking the scaffold to aldehydes to form flexible alkyl linkers.

Rationale: This method avoids the harsh conditions of direct alkylation and prevents over-alkylation (quaternization). Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity toward imines over aldehydes.

Materials:

  • Aldehyde Substrate (1.0 equiv)[6]

  • N-methyl-2-(piperidin-3-yl)acetamide (1.1 equiv)

  • Reagent: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (catalytic, 0.1 equiv) – Crucial for imine formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and piperidine intermediate in DCE (0.2 M concentration). Add Acetic Acid.[6] Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Formation of the imine/iminium species is often visible by a slight color change or can be tracked by NMR (disappearance of aldehyde CHO peak).

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Quench: Stir for 4–16 hours. Quench by adding saturated aqueous NaHCO₃.

    • Gas Evolution Warning: CO₂ will generate. Add slowly.

  • Extraction: Extract with DCM. The product is likely basic; ensure the aqueous layer pH is >9 to keep the amine deprotonated and in the organic phase.

Stereochemical Control & Resolution

If the starting material is racemic (mixture of 3R and 3S), and the target drug must be a single enantiomer, resolution is required.

Protocol C: Diastereomeric Salt Resolution

Rationale: Chiral HPLC is expensive for early-scale up (>10g). Classical resolution using chiral acids is cost-effective for piperidines.

Procedure:

  • Screening: Dissolve racemic N-methyl-2-(piperidin-3-yl)acetamide in EtOH or MeOH.

  • Acid Addition: Add 0.5 equiv of a chiral acid (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid, or N-Acetyl-L-leucine).

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 4°C.

  • Harvest: Filter the precipitate (salt).

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate layers to recover the enriched amine.

  • Analysis: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Visualizing the Synthetic Workflow

The following diagram illustrates the decision logic for processing this intermediate based on the desired target structure.

PiperidineWorkflow Start N-methyl-2-(piperidin-3-yl)acetamide (Starting Material) CheckChiral Is Stereochemistry Critical? Start->CheckChiral Resolution Protocol C: Chiral Salt Resolution CheckChiral->Resolution Yes (Pure Enantiomer needed) DirectUse Use as Racemate CheckChiral->DirectUse No TargetType Select Electrophile Resolution->TargetType Enriched Amine DirectUse->TargetType RouteA Protocol A: S_NAr (Heteroaryl Chloride) TargetType->RouteA Aromatic Core RouteB Protocol B: Reductive Amination (Aldehyde) TargetType->RouteB Alkyl Linker Workup Workup Strategy: Polar Extraction (DCM/IPA) RouteA->Workup RouteB->Workup Final Isolated Drug Intermediate Workup->Final

Caption: Decision matrix for processing N-methyl-2-(piperidin-3-yl)acetamide, covering chirality and coupling routes.

Quality Control (QC) Parameters

To ensure "Self-Validating" protocols, the following analytical benchmarks must be met before releasing the intermediate for the next step.

Test MethodParameterAcceptance CriteriaNote
¹H NMR (DMSO-d₆) Structure ConfirmationIntegral ratio of N-Methyl (singlet, ~2.6 ppm) to Piperidine ring protons matches 3:9.Look for residual solvent (DMF/DCM) which can affect stoichiometry.
HPLC (Reverse Phase) Purity> 97.0% (Area)Use a basic buffer (Ammonium Bicarbonate) or TFA (if peak shape is poor).
Chiral HPLC Enantiomeric Excess> 98% ee (if chiral)Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.
Karl Fischer (KF) Water Content< 1.0% w/wHigh water content requires drying (azeotropic distillation with Toluene).

References

  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Analogues). Patent WO2012137111. (Demonstrates industrial handling of 3-aminopiperidine derivatives).

  • BenchChem. (2025).[4][5] Technical Guide: Optimizing Reductive Amination for Piperidine Synthesis. (Detailed mechanism for Protocol B). 6

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines. (Source for Protocol C and Chiral Resolution logic). 7

  • PubChem. (2025).[8][9] Compound Summary: N-(piperidin-3-yl)acetamide Derivatives.[2] (Physical property verification).[10][11]

Sources

Application Note: Peptide Coupling Strategies Utilizing N-methyl-2-(piperidin-3-yl)acetamide

[1]

Introduction: The Molecule and Its Mission

N-methyl-2-(piperidin-3-yl)acetamide is a specialized secondary amine building block increasingly utilized in the synthesis of Janus Kinase (JAK) inhibitors and peptidomimetics. Its structure features a piperidine ring substituted at the 3-position with an N-methyl acetamide side chain.

This scaffold serves a dual purpose in medicinal chemistry:

  • Pharmacophore Installation: The piperidine nitrogen acts as the coupling handle to attach the molecule to a heteroaryl core (e.g., pyrrolopyrimidine) or an amino acid backbone.

  • Solubility & Interaction: The N-methyl acetamide side chain provides a polar, hydrogen-bonding motif capable of interacting with solvent-exposed regions of a protein binding pocket, improving both potency and physicochemical properties (LogD, solubility).[1]

This guide details the strategic considerations and optimized protocols for coupling this sterically demanding secondary amine to various carboxylic acid partners, ensuring high yield and stereochemical integrity.

Strategic Considerations

Steric and Electronic Profile[2]
  • Nucleophilicity: As a secondary cyclic amine, the piperidine nitrogen is moderately nucleophilic. However, the substituent at the C3 position creates a local steric environment that can retard reaction rates compared to simple piperidine.

  • Conformational Bias: The chair conformation of the piperidine ring places the C3-substituent in either an axial or equatorial position. This can influence the trajectory of the amine's attack on the activated ester.

  • pKa Considerations: The pKa of the piperidine nitrogen is typically ~10-11. In coupling reactions, it must be deprotonated (free base form) to react. The choice of base (DIPEA vs. NMM) is critical to ensure the amine is reactive without triggering racemization of the acid partner.[2]

Stereochemical Integrity

The C3 position is a stereocenter. While the amine itself is not at the chiral center, the acid partner often is (e.g., an amino acid or chiral heterocycle).

  • Risk: Strong bases or over-activation can lead to epimerization of the acid component, especially if it is an

    
    -chiral amino acid.
    
  • Mitigation: Use "epimerization-safe" coupling reagents (e.g., T3P, HATU with collidine) and maintain low temperatures during the activation step.[1]

Decision Matrix: Selecting the Right Coupling System

The following decision tree guides the selection of reagents based on the properties of the carboxylic acid partner.

CouplingStrategyStartAcid Partner PropertiesIsChiralIs the Acid Alpha-Chiral?Start->IsChiralIsHinderedIs the Acid Sterically Hindered?IsChiral->IsHinderedNoEpimerizationRiskHigh Risk PathIsChiral->EpimerizationRiskYesStandardStandard ProtocolIsHindered->StandardNoAggressiveDifficult CouplingIsHindered->AggressiveYesScaleScale of ReactionProcessProcess ProtocolScale->Process>100gT3P_ProtocolT3P_ProtocolEpimerizationRisk->T3P_ProtocolUse T3P/Pyridine(Low Epimerization)DIC_OxymaDIC_OxymaEpimerizationRisk->DIC_OxymaUse DIC/Oxyma(Safe Alternative)HATU_DIPEAHATU_DIPEAStandard->HATU_DIPEAHATU / DIPEA(High Yield)AcidChlorideAcidChlorideAggressive->AcidChlorideGhosez's Reagent(Acid Chloride)PyAOPPyAOPAggressive->PyAOPPyAOP / HOAtT3P_EthylAcetateT3P_EthylAcetateProcess->T3P_EthylAcetateT3P in EtOAc(Easy Workup)

Figure 1: Decision matrix for selecting coupling conditions based on acid substrate properties.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery-scale synthesis (mg to g), unhindered acids, and maximizing yield.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • N-methyl-2-(piperidin-3-yl)acetamide (amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 5–10 minutes. The solution should turn yellow/orange.

  • Coupling: Add the N-methyl-2-(piperidin-3-yl)acetamide (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–16 hours. Monitor by LC-MS for the consumption of the acid.

  • Workup: Dilute with EtOAc (50 mL). Wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly with the secondary amine of the piperidine, overcoming moderate steric hindrance.

Protocol B: The "Low Epimerization" Method (T3P)

Best for: Chiral acids, scale-up, and ease of purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Amine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Setup: Charge the Carboxylic Acid (1.0 mmol) and Amine (1.1 mmol) into a flask with EtOAc (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol). Cool to 0°C if the acid is extremely sensitive to racemization.

  • Reagent Addition: Dropwise add T3P solution (1.5 mmol).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: The beauty of T3P is the water solubility of its byproducts. Wash the organic layer with water (3x), 0.5 M HCl (if product is not basic), and brine. Concentrate.

Why this works: T3P acts as a kinetic trap, activating the acid only in the presence of the amine. It produces water-soluble byproducts, eliminating the need for difficult chromatography to remove urea byproducts (common with EDC/DCC).

Protocol C: The "Difficult Coupling" (Acid Chloride via Ghosez's Reagent)

Best for: Extremely hindered acids or electron-poor anilines (less relevant here, but good backup).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Amine (1.1 equiv)

  • DIPEA (2.0 equiv)

  • DCM (Anhydrous)

Procedure:

  • Chlorination: Dissolve Acid in DCM. Add Ghosez's Reagent at 0°C. Stir for 1–2 hours to generate the Acid Chloride.

  • Coupling: Add the Amine and DIPEA to the acid chloride solution.

  • Reaction: Stir at RT for 2 hours.

Quantitative Comparison of Reagents

FeatureHATU / DIPEAT3P / PyridineEDC / HOBt
Reactivity Very HighHighModerate
Epimerization Risk ModerateVery LowLow
Purification Difficult (remove HOAt)Easy (Water wash)Moderate (Urea removal)
Cost HighModerateLow
Atom Economy LowModerateHigh

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Steric clash between the C3-substituent of the piperidine and the carboxylic acid.

  • Solution: Switch to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts often drive difficult couplings better than uronium salts (HATU).[1] Increase temperature to 40–50°C if the acid is achiral.

Issue: Epimerization
  • Cause: High pH during activation or prolonged reaction time.

  • Solution: Switch to Protocol B (T3P) . Alternatively, use DIC/Oxyma Pure , which is superior to HATU for preserving chirality. Use Collidine (TMP) instead of DIPEA as the base; its steric bulk prevents proton abstraction from the alpha-carbon.

Issue: Regioselectivity (Side Reactions)
  • Cause: If the "N-methyl acetamide" side chain hydrolyzes or participates.

  • Solution: Ensure anhydrous conditions. The amide nitrogen in the side chain is methylated (-NHMe) and is generally non-nucleophilic compared to the piperidine amine, so self-coupling is rare.

Mechanism of Action (HATU Activation)

The following diagram illustrates the activation pathway, highlighting where the piperidine amine attacks.

HATU_Mechanismcluster_0Key StepAcidCarboxylic Acid(R-COOH)ActiveEsterO-At Active Ester(Highly Reactive)Acid->ActiveEster Activation (DIPEA) HATUHATU ReagentHATU->ActiveEsterProductAmide ProductActiveEster->Product Nucleophilic Attack AminePiperidine Amine(Nucleophile)Amine->Product

Figure 2: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Albericio, F., & El-Faham, A. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 118(1), 296–413. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. (Describes similar piperidine coupling strategies). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Application Note: In Vitro Pharmacological Profiling of N-methyl-2-(piperidin-3-yl)acetamide

[1]

Introduction & Scientific Rationale

The compound N-methyl-2-(piperidin-3-yl)acetamide features a 3-substituted piperidine ring linked to an N-methyl acetamide moiety.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, historically associated with the modulation of cholinergic systems.[1] Specifically, the protonatable piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the acetamide group provides hydrogen bond acceptors/donors analogous to the ester group of acetylcholine.[1]

Given this pharmacophore, this Application Note outlines a comprehensive in vitro profiling strategy focused on Muscarinic Acetylcholine Receptors (mAChRs) . The protocols below are designed to distinguish between agonist, antagonist, and allosteric modulator activity across the Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) receptor subtypes.[1] A counter-screen for Acetylcholinesterase (AChE) inhibition is included to ensure observed effects are receptor-mediated rather than due to increased endogenous acetylcholine levels.[1]

Mechanistic Pathway & Assay Selection[1]
  • Gq-Coupled Receptors (M1/M3/M5): Activation triggers PLC

    
    , generating IP3 and mobilizing intracellular calcium (
    
    
    ).[1]
    • Selected Assay: FLIPR Calcium Flux.[1]

  • Gi-Coupled Receptors (M2/M4): Activation inhibits Adenylyl Cyclase, reducing cAMP levels.[1]

    • Selected Assay: TR-FRET cAMP Inhibition.[1]

Gcluster_GqGq Pathway (M1, M3, M5)cluster_GiGi Pathway (M2, M4)CompoundN-methyl-2-(piperidin-3-yl)acetamideM1M1/M3 ReceptorCompound->M1BindingM4M2/M4 ReceptorCompound->M4BindingGqGq ProteinM1->GqPLCPLCβGq->PLCIP3IP3PLC->IP3CaCa2+ ReleaseIP3->CaGiGi ProteinM4->GiInhibitionACAdenylyl CyclaseGi->ACInhibitioncAMPcAMP ReductionAC->cAMPDownstream

Figure 1: Predicted signaling pathways for piperidine-acetamide derivatives acting on muscarinic GPCRs.[1] The compound may act as an orthosteric agonist or positive allosteric modulator (PAM).[1]

Compound Preparation & Handling[1]

To ensure experimental reproducibility, precise stock solution preparation is critical.[1] Piperidine derivatives are generally basic (

1
Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.[1]
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM)

      
       Volume (mL) 
      
      
      MW ( g/mol )] / 1000.[1]
  • Storage: Aliquot into amber glass vials to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Working Solution: On the day of the assay, dilute the stock in Assay Buffer (HBSS + 20 mM HEPES) to 3x or 4x the final testing concentration. Ensure final DMSO concentration in the well is

    
     0.5% to prevent solvent toxicity.[1]
    

Protocol A: Gq-Coupled Calcium Mobilization (M1/M3/M5)

Objective: Quantify agonist activity or positive allosteric modulation (PAM) via intracellular calcium release.[1]

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human M1 (CHRM1).[1]

  • Reagents: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).[1]

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Procedure
  • Cell Plating:

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).[1]

    • Plate 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.[1]

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Prepare Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium-6 dye.[1]

    • Remove culture media and add 20

      
      L of Dye Loading Buffer.[1]
      
    • Incubate 60 min at 37°C, then 15 min at RT.

  • Compound Addition (Agonist Mode):

    • Prepare compound dilution series (e.g., 10

      
      M to 0.1 nM, 1:3 dilution).[1]
      
    • Transfer plate to FLIPR Tetra or Hamamatsu FDSS.[1]

    • Baseline Read: Measure fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Add 10

      
      L of 3x compound.
      
    • Response Read: Measure fluorescence for 120 seconds.

  • Compound Addition (PAM Mode):

    • Pre-incubation:[1] Add test compound and incubate for 10 min.

    • Challenge: Inject

      
       concentration of Acetylcholine (ACh).[1]
      
    • Readout: Measure potentiation of the ACh signal.[1][2]

Data Analysis
  • Calculate

    
     (Max - Min fluorescence / Baseline).[1]
    
  • Plot concentration-response curves using a 4-parameter logistic equation:

    
    [1]
    

Protocol B: Gi-Coupled cAMP Inhibition (M2/M4)

Objective: Detect functional activation of M2/M4 receptors by measuring the inhibition of Forskolin-stimulated cAMP.[1]

Materials
  • Cell Line: CHO-K1 stably expressing human M4 (CHRM4).[1]

  • Assay Kit: HTRF cAMP HiRange Kit (Cisbio/Revvity) or GloSensor cAMP (Promega).[1]

  • Stimulant: Forskolin (activates Adenylyl Cyclase to raise cAMP baseline).[1]

Step-by-Step Procedure (HTRF Method)[1]
  • Cell Preparation:

    • Dissociate cells and resuspend in Stimulation Buffer (containing 0.5 mM IBMX to block phosphodiesterases).[1]

    • Dispense 5,000 cells/well (5

      
      L) into a 384-well low-volume white plate.
      
  • Compound Treatment:

    • Add 2.5

      
      L of test compound (at 4x concentration).
      
    • Incubate for 15 minutes at RT.

  • Stimulation:

    • Add 2.5

      
      L of Forskolin (
      
      
      concentration, typically 1-10
      
      
      M) + Acetylcholine (if testing PAM activity).[1]
    • Incubate for 30-45 minutes at RT.

  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).[1]
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).[1]
      
    • Incubate for 60 minutes in the dark.

  • Readout:

    • Read on an HTRF-compatible reader (e.g., EnVision).[1]

    • Calculate HTRF Ratio:

      
      .[1]
      
Interpretation
  • Agonist: Decrease in HTRF ratio (inverse to cAMP levels) compared to Forskolin control.[1]

  • Antagonist: Reversal of Acetylcholine-induced cAMP inhibition.[1]

Protocol C: Acetylcholinesterase (AChE) Selectivity Screen

Objective: Rule out direct enzymatic inhibition, which is a common off-target effect for piperidine derivatives.[1]

Method: Modified Ellman's Assay
  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).[1]

  • Enzyme: Recombinant Human AChE (0.05 U/mL).

  • Procedure:

    • Mix Enzyme + Test Compound + DTNB in a clear 96-well plate.

    • Incubate 10 min at RT.

    • Add ATCh substrate to initiate reaction.[1]

    • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (rate) of absorbance change. % Inhibition =

    
    .[1]
    

Summary of Expected Outcomes

AssayTargetReadoutExpected Result (Agonist)Expected Result (Antagonist)
FLIPR M1/M3 (Gq)Calcium Flux (RFU)Sigmoidal increase in RFUInhibition of ACh response
HTRF cAMP M2/M4 (Gi)TR-FRET RatioDecrease in cAMP (High FRET)Increase in cAMP (Low FRET)
Ellman's AChEAbsorbance (412nm)No Effect (Desired)Reduced Slope (Inhibitor)
Troubleshooting & Optimization
  • Low Signal Window: In cAMP assays, ensure Forskolin concentration is optimized to the linear range of the kit.

  • Precipitation: Check compound solubility in HBSS. If turbid at >10

    
    M, reduce max concentration.[1]
    
  • Desensitization: Muscarinic receptors desensitize rapidly.[1] Ensure minimal delay between compound addition and reading in FLIPR assays.

References

  • Conn, P. J., et al. (2009).[1] Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.[1] Nature Reviews Drug Discovery.[1] Link[1]

  • Lindsley, C. W., et al. (2016).[1] M4 Receptor Positive Allosteric Modulators: Progress in the Development of Novel Antipsychotics.[1] ACS Chemical Neuroscience.[1] Link[1]

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology.[1][3] Link

  • Cisbio Bioassays. (2023).[1] cAMP Gs/Gi Assay Principle and Protocol. Revvity Application Notes.[1] Link

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-methyl-2-(piperidin-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this valuable piperidine-containing scaffold. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies to help you navigate the complexities of this multi-step synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying rationale for each recommendation.

Q1: What is a standard synthetic route for N-methyl-2-(piperidin-3-yl)acetamide, and where are the most common points of failure?

A common and effective route is a three-step process starting from commercially available N-Boc-3-(carboxymethyl)piperidine. The yield of each step is critical, and failures often cascade.

The synthesis can be broken down as follows:

  • Amide Coupling: The carboxylic acid of N-Boc-2-(piperidin-3-yl)acetic acid is coupled with methylamine to form the N-methyl amide. This is the most critical step where yields often suffer.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen, typically under acidic conditions, to yield the final product.

  • Purification: Isolation and purification of the final product, a polar amine, which can be challenging and lead to significant material loss.

Low yields are most frequently traced back to inefficient amide coupling, incomplete deprotection, or losses during workup and purification.[1]

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification Start N-Boc-2-(piperidin-3-yl)acetic Acid + Methylamine Coupling Amide Bond Formation Start->Coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Intermediate N-Boc-N-methyl-2- (piperidin-3-yl)acetamide Coupling->Intermediate Deprotection Acidic Cleavage Intermediate->Deprotection TFA or HCl in Dioxane Final_Product N-methyl-2-(piperidin-3-yl)acetamide Deprotection->Final_Product Purification Extraction & Chromatography Final_Product->Purification Pure_Product Final Pure Product Purification->Pure_Product

Caption: General synthetic workflow for N-methyl-2-(piperidin-3-yl)acetamide.

Q2: My amide coupling reaction has stalled or shows low conversion. How can I improve it?

This is the most common reason for low overall yield. The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group.[2]

Possible Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For sterically hindered or electronically challenging substrates, standard reagents may be insufficient.

    • Recommendation: Switch to a more powerful onium salt-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents are known for high efficiency and fast reaction times, particularly in challenging couplings.[1][3] Pre-activating the carboxylic acid with the coupling reagent and base for about 30 minutes before adding the amine can sometimes improve yields by ensuring the activated ester is fully formed.[4]

  • Incorrect Base or Stoichiometry: A non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (Et3N), is required to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

    • Recommendation: Use at least 2 equivalents of DIPEA. One equivalent is for neutralizing the ammonium salt of the amine (if it's a salt) and the other is for the coupling reaction itself. Ensure your methylamine starting material (often supplied as a solution in THF or as a hydrochloride salt) is accounted for in the base calculation.

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Recommendation: Most coupling reactions are run at 0°C and allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can sometimes drive it to completion, but this may also increase the risk of side reactions like racemization.[2] Anhydrous polar aprotic solvents like DMF or NMP are generally preferred.[2]

  • Monitoring the Reaction: Relying on a fixed reaction time can be misleading.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS. To check for remaining free amine, the Kaiser test is a highly sensitive method for primary amines.[5] A negative Kaiser test (beads remain yellow) indicates complete consumption of the amine starting material.[5]

Troubleshooting_Coupling cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Investigate Product Loss Start Low Yield in Amide Coupling Step Q1 Is the reaction going to completion? (Check by LC-MS/TLC) Start->Q1 A1_No Incomplete Conversion Q1->A1_No No A1_Yes Reaction is complete, but yield is low. Q1->A1_Yes Yes Sol1 1. Switch to a stronger coupling reagent (e.g., HATU, COMU). Sol5 1. Check for product loss during aqueous workup (see Q5). Sol2 2. Increase reaction time or apply gentle heat (40-50°C). Sol3 3. Check stoichiometry of base (use >2 eq. DIPEA). Sol4 4. Pre-activate carboxylic acid before adding amine. Sol6 2. Analyze for side products (see Q3). Sol7 3. Evaluate purification technique for product loss (see Q6).

Caption: Decision tree for troubleshooting low yields in the amide coupling step.

Q3: I see multiple byproducts on my TLC/LC-MS analysis. What are they and how can I prevent them?

Byproduct formation directly consumes starting materials and complicates purification.

Common Side Products & Prevention:

  • N-acylation of Piperidine: If the piperidine nitrogen of the starting acid is not protected, the coupling reagent can activate a molecule of the acid, which is then acylated by the piperidine nitrogen of another molecule, forming a dimer.

    • Prevention: Ensure complete Boc protection of the 2-(piperidin-3-yl)acetic acid starting material before the coupling step.

  • Urea Byproducts: Carbodiimide-based coupling reagents like EDC and DCC form urea byproducts. While EDC's urea is water-soluble and easily removed, the dicyclohexylurea (DCU) from DCC is often insoluble in common organic solvents and requires filtration.[1]

    • Prevention: Use an onium salt reagent like HATU, whose byproducts are highly water-soluble and easily removed during aqueous workup.[1]

  • Reaction with Solvent: Highly reactive acylating agents can sometimes react with nucleophilic solvents.[6]

    • Prevention: Use inert, aprotic solvents like DCM, THF, or DMF.[6]

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions SM_Acid N-Boc-Piperidine Acetic Acid Coupling_Reagent Coupling Reagent SM_Acid->Coupling_Reagent Activation SM_Amine Methylamine Desired_Product Desired Amide Product SM_Amine->Desired_Product Nucleophilic Attack Coupling_Reagent->Desired_Product Side_Urea Urea Byproduct (from EDC/DCC) Coupling_Reagent->Side_Urea Side_Dimer Dimer Formation (Unprotected Piperidine N) Unprotected_Acid Unprotected Piperidine Acid Unprotected_Acid->Side_Dimer

Caption: Diagram of desired reaction versus common side reactions.

Q4: My Boc-deprotection step is incomplete or gives a low yield. What should I check?

The Boc group is typically removed with strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.[7]

Troubleshooting Deprotection:

  • Insufficient Acid/Time: Incomplete deprotection is common if the reaction is not allowed to proceed to completion.

    • Recommendation: A standard protocol is to treat the Boc-protected intermediate with a solution of 20-50% TFA in Dichloromethane (DCM) for 1-2 hours at room temperature.[8] Alternatively, 4M HCl in dioxane is also highly effective and can be run at 0°C to room temperature.[9] Monitor by TLC or LC-MS until all starting material is consumed.

  • Workup Issues: The product of this step is an ammonium salt (e.g., trifluoroacetate or hydrochloride salt). Neutralization is required to get the free amine, and this step can lead to product loss if not handled correctly.

    • Recommendation: After removing the acid in vacuo, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to >10 with a base like NaOH or K₂CO₃ before extraction with an organic solvent. Be aware that the free amine product has some water solubility.

Q5: I'm losing most of my product during the aqueous workup. How can I improve recovery?

N-methyl-2-(piperidin-3-yl)acetamide is a relatively polar molecule with a basic nitrogen, making it partially soluble in water, especially in its protonated (salt) form.

Strategies for Improved Extraction:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the piperidine nitrogen. The free base form is more soluble in organic solvents like DCM or ethyl acetate.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine).[1] This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.[1]

  • Choice of Solvent: Use a more polar extraction solvent. A mixture of DCM and isopropanol (e.g., 9:1 or 4:1) can be more effective at extracting polar amines than DCM or ethyl acetate alone.

  • Multiple Extractions: Perform multiple extractions (e.g., 5-6 times) with smaller volumes of organic solvent rather than one or two large-volume extractions.

Q6: My final product is difficult to purify by standard silica gel chromatography. What are my options?

The basic piperidine nitrogen in your product can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.

Purification Strategies:

  • Modified Silica Gel Chromatography:

    • Basic Modifier: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5-1%) to your mobile phase.[1] This deactivates the acidic sites on the silica by competing with your product, resulting in much sharper peaks. A typical mobile phase would be DCM/Methanol/Ammonium Hydroxide (e.g., 90:9:1).

    • Pre-treating Silica: Create a slurry of the silica gel in the mobile phase containing the basic modifier before packing the column.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): This is often very effective for polar amines.[1] Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid. The product will be isolated as the corresponding salt.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassTypical SolventAdditiveByproductKey Advantage/Disadvantage
EDC·HCl CarbodiimideDCM, DMFHOBt, OxymaWater-soluble ureaEasy byproduct removal; moderate reactivity.[1]
DCC CarbodiimideDCM, THFHOBt, OxymaInsoluble DCUInexpensive; DCU precipitate can be hard to remove completely.[1]
HATU Onium SaltDMF, NMP(Internal HOAt)Water-solubleVery fast, high efficiency, low racemization; more expensive.[1][3]
HBTU Onium SaltDMF, NMP(Internal HOBt)Water-solubleVery effective and common; slightly less potent than HATU.
T3P® Phosphonic AnhydrideEtOAc, DCMBase (e.g., Pyridine)Water-soluble phosphatesHigh reactivity, byproducts are easily removed with a basic wash.[2]
Protocol 1: High-Yield Amide Coupling using HATU

This protocol describes a robust method for the amide coupling step.

Materials:

  • N-Boc-2-(piperidin-3-yl)acetic acid (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-2-(piperidin-3-yl)acetic acid in anhydrous DMF (to make a ~0.2 M solution).

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow.

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.[4]

  • Slowly add the methylamine solution (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting acid by LC-MS or TLC.

  • Once complete, quench the reaction with saturated aqueous sodium bicarbonate solution and proceed with aqueous workup.

Protocol 2: Boc Deprotection with TFA

This protocol details the removal of the Boc protecting group.

Materials:

  • N-Boc-N-methyl-2-(piperidin-3-yl)acetamide (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Dissolve the Boc-protected amide in DCM (to make a ~0.1 M solution).

  • Add an equal volume of TFA (e.g., 10 mL of DCM and 10 mL of TFA).

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.[7]

  • Once the reaction is complete, concentrate the solution in vacuo to remove the DCM and excess TFA.

  • Redissolve the oily residue in a small amount of water and cool in an ice bath.

  • Carefully add saturated NaHCO₃ solution dropwise until the pH of the aqueous layer is ~9-10 (check with pH paper).

  • Extract the aqueous layer multiple times (5-6x) with DCM or a DCM/isopropanol mixture (9:1).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free amine.

References

  • N‐methylation of secondary amides and imides. Reaction conditions... - ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride - Scientific Update. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - ACS Publications. Available at: [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal - AAPPTec. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping - AAPPTec. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. Available at: [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. Available at: [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - ResearchGate. Available at: [Link]

  • Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]

  • What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. Available at: [Link]

  • 2-(Piperidin-3-yl)acetic acid ethyl ester hydrochloride - J&K Scientific. Available at: [Link]

  • N-methyl-2-[1-(1-methylpiperidine-3-carbonyl)piperidin-4-yl]acetamide - Chemspace. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) - IJNRD.org. Available at: [Link]

  • Piperazic Acid Synthesis - Bowers Lab. Available at: [Link]

  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases - MDPI. Available at: [Link]

  • Decarboxylative Coupling Reaction of 2-(1H-Indol-3-yl)acetic Acids with Indole, Azaindole, Benzimidazole and Indazole Derivatives - Wiley Online Library. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]

Sources

Removing impurities and by-products from N-methyl-2-(piperidin-3-yl)acetamide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-2-(piperidin-3-yl)acetamide

A Guide to the Purification and Analysis of N-methyl-2-(piperidin-3-yl)acetamide and Its Analogs for Researchers and Drug Development Professionals.

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of N-methyl-2-(piperidin-3-yl)acetamide. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications, ensuring safety and efficacy. This document is designed to help you navigate the common challenges associated with purifying this and other polar, basic piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-methyl-2-(piperidin-3-yl)acetamide mixture?

The impurity profile largely depends on the synthetic route. However, common impurities typically fall into three categories:

  • Unreacted Starting Materials: Such as 3-aminopiperidine derivatives and the acylating agent or its precursors.

  • Process-Related By-products: These can include di-acylated species (if the piperidine nitrogen is unprotected during acylation), N-oxides from unintentional oxidation, or products from side-reactions involving coupling agents.

  • Reagents and Solvents: Residual bases (e.g., triethylamine, pyridine), coupling agents, and solvents used during the reaction and initial workup.

Q2: Why is purification of this compound by standard silica gel chromatography often problematic?

The primary challenge stems from the basic nature of the piperidine nitrogen. This secondary amine can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to several issues:

  • Severe Peak Tailing: The compound streaks down the column, resulting in poor separation and mixed fractions.

  • Irreversible Adsorption: A portion of the product can bind permanently to the silica, leading to significant yield loss.[1]

  • On-Column Degradation: Some sensitive piperidine derivatives may be unstable on acidic silica gel.[1]

Q3: What are the recommended analytical techniques to accurately assess the purity of my final product?

A combination of methods is ideal for a comprehensive purity assessment.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the preferred method for quantifying non-volatile organic impurities. A C18 column with a mobile phase of water and acetonitrile (or methanol) containing a buffer or modifier is a typical starting point.[3]

  • Gas Chromatography (GC): Primarily used to quantify residual solvents and other volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities if they are present at levels typically >1%.

  • Mass Spectrometry (MS): Used for structural confirmation of the main component and identification of unknown impurity peaks when coupled with LC or GC.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: My compound is showing significant peak tailing and poor recovery after silica gel column chromatography.
  • Underlying Cause: As mentioned in the FAQs, the basic piperidine nitrogen is interacting with acidic silica gel.

  • Solution 1: Deactivate the Silica Gel. The most common and effective solution is to neutralize the acidic sites on the stationary phase. This can be achieved by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Method: Add 1-3% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[6][7] Equilibrate the column with this modified solvent before loading your sample.[7]

  • Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a less acidic or chemically modified stationary phase.

    • Recommended Method: Amine-functionalized silica columns are specifically designed for purifying basic compounds and can provide excellent peak shape without mobile phase modifiers.

  • Solution 3: Check Column Loading. Overloading the column can exceed its separation capacity and mimic tailing effects.

    • Recommended Method: Ensure you are using a sufficient amount of silica. A general guideline is a silica-to-crude material ratio of at least 30:1 by weight for moderately difficult separations.[1][8]

Issue 2: My final product is a persistent oil and fails to crystallize.
  • Underlying Cause 1: Residual Impurities. Even small amounts of impurities can inhibit crystal lattice formation, resulting in an oil. This is the most common cause.

  • Solution: Re-purify the material using an orthogonal method. If you used chromatography, try an acid-base extraction or vice-versa. Analyze the oil by HPLC or NMR to identify the nature of the impurity, which can guide further purification.

  • Underlying Cause 2: Residual Solvent. Trapped solvent can act as a plasticizer.

  • Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Underlying Cause 3: Inherent Properties. The compound may simply have a low melting point or be amorphous.

  • Solution: Attempt co-precipitation with an anti-solvent (a solvent in which your compound is insoluble). Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and slowly add an anti-solvent (e.g., hexanes, diethyl ether) with vigorous stirring until turbidity persists. Allow it to stand, or cool it, to induce precipitation.

Issue 3: I am losing a significant amount of product during the aqueous workup/extraction.
  • Underlying Cause: The polarity of N-methyl-2-(piperidin-3-yl)acetamide gives it some solubility in both organic and aqueous phases, especially at neutral pH. During an acid-base extraction, incorrect pH control can lead to product loss.

  • Solution 1: Verify pH. When extracting the free base, ensure the aqueous layer is sufficiently basic (pH > 10-11) to fully deprotonate the piperidine nitrogen and minimize its water solubility. Use a pH meter for accuracy.

  • Solution 2: Use a More Polar Extraction Solvent. If extracting from a basic aqueous solution, standard solvents like ethyl acetate may not be efficient. Try multiple extractions with a more polar solvent system like 2-butanol or a 9:1 mixture of dichloromethane/isopropanol.

  • Solution 3: "Salt out" the Aqueous Layer. Before extracting the free base, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can drive the organic product into the organic layer, improving extraction efficiency.

Purification Strategy & Workflow

Choosing the right purification strategy depends on the nature of the impurities. The following diagram outlines a decision-making process.

G start_node Crude Product Mixture decision_node decision_node start_node->decision_node Analyze Impurities (TLC/LCMS) process_node_acid Protocol 2: Acid-Base Extraction decision_node->process_node_acid Impurities are neutral/acidic? process_node_base Consider Salt Formation (e.g., CO2 precipitation) or Chromatography decision_node->process_node_base Impurities are basic? process_node_chrom Protocol 1: Flash Chromatography decision_node->process_node_chrom Impurities have similar basicity and polarity? process_node process_node end_node Pure Product process_node_acid->end_node process_node_base->end_node process_node_chrom->end_node

Caption: Decision workflow for selecting a purification strategy.

Detailed Purification Protocols

Protocol 1: Flash Chromatography with Basic Modifier

This method is effective for separating the target compound from impurities of different polarities.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[6] Add 1% triethylamine (Et₃N) to the TLC solvent jar. Adjust the DCM/MeOH ratio until the desired product has an Rf value of approximately 0.2-0.3.

  • Column Packing: Select an appropriately sized column and pack with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent (e.g., DCM with 1% Et₃N).[8]

  • Column Equilibration: Equilibrate the packed column by passing at least 3-5 column volumes of the initial mobile phase (e.g., 98:2:1 DCM/MeOH/Et₃N) through it. This ensures the entire silica bed is deactivated.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For compounds that are not very soluble, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • QC Check: Spot every few fractions on a TLC plate. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Extraction

This is a powerful technique for removing neutral or acidic impurities from the basic product.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic N-methyl-2-(piperidin-3-yl)acetamide will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • QC Check: Spot a sample of the organic layer on a TLC plate. If it still contains the product, perform one more acid extraction. Keep the aqueous layers.

  • Basification: Combine the acidic aqueous layers in the separatory funnel and cool in an ice bath. Slowly add a base, such as 5M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with swirling until the pH is >10 (verify with a pH meter). The protonated amine will be converted back to the neutral free base.

  • Product Extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization

If the product is a solid, recrystallization can be an excellent final polishing step to achieve high purity.

  • Solvent Screening: In small test tubes, test various solvents to find one that dissolves your product poorly at room temperature but completely upon heating.[1] Good candidates for polar acetamides include ethyl acetate, acetone, isopropanol, or binary mixtures like ethanol/water or ethyl acetate/hexanes.[10][]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until everything just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Comparison of Purification Methods

MethodProsConsBest For...
Flash Chromatography High resolving power for complex mixtures; applicable to oils and solids.Can be material-intensive (silica, solvents); potential for product loss on column.[1]Separating impurities with similar chemical properties but different polarities.
Acid-Base Extraction Fast, inexpensive, and highly scalable; excellent for removing neutral/acidic impurities.Not effective for separating other basic impurities; can form emulsions.Removing non-basic process impurities after initial synthesis.
Recrystallization Can yield very high-purity material; cost-effective.Only applicable to solids; requires finding a suitable solvent system; yield can be lower than other methods.[12]A final polishing step for solid products that are already >90% pure.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Jahor, B., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 12(11), 1-8.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of N-(3-Methylpyridin-2-yl)formamide: HPLC vs. Alternative Methods.
  • Sharma, P., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Methods, 13(1), 1-8.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159.
  • CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube.
  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

Sources

Technical Support Center: Enantioselective Synthesis of N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the asymmetric synthesis of N-methyl-2-(piperidin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this critical chiral building block. We will explore common challenges and provide systematic, evidence-based solutions to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (ee) in our synthesis of N-methyl-2-(piperidin-3-yl)acetamide. What are the most common causes?

A: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can stem from several factors.[1] A systematic approach to troubleshooting is essential. The primary areas to investigate are the catalyst system, reaction conditions, and the purity of your starting materials. Often, suboptimal catalyst performance, incorrect temperature, or the presence of impurities that poison the catalyst are the root causes.[1]

Q2: How does the choice of chiral catalyst or ligand impact the enantioselectivity of the reaction?

A: The chiral catalyst or ligand is the cornerstone of achieving high enantioselectivity. It creates the chiral environment necessary to differentiate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. For the synthesis of chiral piperidine derivatives, transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have proven effective in asymmetric hydrogenation of pyridine precursors.[2][3] The steric and electronic properties of the ligand directly influence the transition state energies, and even small changes to the ligand structure can have a significant impact on the enantiomeric excess.

Q3: Can the solvent system affect the enantioselectivity of our synthesis?

A: Absolutely. The solvent plays a crucial role in asymmetric reactions by influencing the conformation and stability of the catalyst-substrate complex. Solvent polarity can affect the solubility of the catalyst and substrate, as well as the aggregation state of the catalytic species, which may exhibit different selectivities. For instance, in iridium-catalyzed asymmetric hydrogenations of pyridine salts to form chiral piperidines, a mixed solvent system like toluene/dichloromethane has been shown to be effective.[4] It is highly recommended to perform a solvent screen to identify the optimal medium for your specific catalytic system.

Q4: What is the role of temperature in controlling the enantioselectivity?

A: Temperature is a critical parameter in controlling enantioselectivity.[1] Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which often leads to a higher enantiomeric excess.[1] However, this can also decrease the reaction rate. Therefore, an optimization study to find the balance between acceptable reaction time and high enantioselectivity is crucial.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the synthesis of enantiomerically enriched N-methyl-2-(piperidin-3-yl)acetamide.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a primary concern in asymmetric synthesis. The following guide provides a systematic approach to identifying and resolving the underlying causes.

Caption: A logical workflow for troubleshooting low enantioselectivity.

1. Catalyst and Reagent Purity:

  • Problem: Impurities in the chiral catalyst, ligand, or other reagents can act as catalyst poisons or promote a non-selective background reaction, leading to a decrease in ee.[1]

  • Protocol:

    • Ensure the chiral catalyst and/or ligand are of the highest possible chemical and enantiomeric purity. If synthesized in-house, re-purify by crystallization or chromatography.

    • Verify the purity of all reagents and solvents. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions.

    • Confirm the correct stoichiometry of all components.

2. Reaction Temperature:

  • Problem: As mentioned, temperature has a significant impact on enantioselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.

  • Protocol:

    • If the current reaction temperature yields low ee, systematically lower the temperature in increments (e.g., 10 °C).

    • Monitor the reaction progress and ee at each temperature to find the optimal balance. Be aware that lower temperatures will likely increase reaction time.

3. Solvent Effects:

  • Problem: The solvent can influence the three-dimensional structure of the catalyst-substrate complex, which is critical for stereodifferentiation.

  • Protocol:

    • Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, methanol).

    • For reactions like asymmetric hydrogenation, a mixture of solvents can sometimes provide superior results.[4]

4. Catalyst Loading:

  • Problem: While a higher catalyst loading can increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species through aggregation.

  • Protocol:

    • Vary the catalyst loading (e.g., from 0.5 mol% to 5 mol%) while keeping other parameters constant.

    • Analyze the ee for each loading to determine the optimal concentration.

Issue 2: Poor Reaction Conversion or Low Yield

Low conversion or yield can be equally problematic, even if the enantioselectivity of the product formed is high.

Caption: A logical workflow for troubleshooting low reaction yield.

1. Catalyst Integrity and Activity:

  • Problem: The catalyst may have decomposed due to improper handling or storage, or it may be poisoned by impurities in the reaction mixture.[1]

  • Protocol:

    • Ensure the catalyst has been stored under an inert atmosphere and protected from light, if necessary.

    • If catalyst poisoning is suspected, purify all starting materials and solvents. Common poisons include water, oxygen, and sulfur-containing compounds.

    • Consider a pre-activation step for the catalyst if recommended in the literature for your specific system.

2. Reaction Conditions:

  • Problem: The reaction may not be proceeding to completion due to suboptimal conditions.

  • Protocol:

    • Double-check that the reaction is being conducted under a strictly anhydrous and anaerobic atmosphere, as many asymmetric catalysts are sensitive to air and moisture.[1]

    • If the reaction is slow, consider moderately increasing the temperature, but be mindful of the potential impact on enantioselectivity.

    • Ensure efficient stirring, as mass transfer limitations can be an issue in heterogeneous or biphasic reaction mixtures.

3. Amide Bond Formation Step:

  • Problem: The final step of forming the N-methyl amide can also be a source of low yield.

  • Protocol:

    • Ensure that the carboxylic acid precursor (or its activated form) is fully converted before adding methylamine.

    • A variety of coupling agents can be used for amide bond formation, such as HATU, HBTU, or carbodiimides like EDCl.[] If one coupling agent is giving low yields, screen others.

    • The choice of base (e.g., triethylamine, DIPEA) and its stoichiometry is also critical and may require optimization.[]

Data Summary and Experimental Protocols

Table 1: Effect of Chiral Ligands on Asymmetric Hydrogenation of a Pyridinium Salt Precursor
EntryChiral LigandSolventTemperature (°C)Pressure (bar)Yield (%)ee (%)
1(S)-MeO-BIPHEPToluene/DCM50509597
2(R)-BINAPMethanol40609290
3(S,S)-Ph-BPEPhCl25508894
4MeO-BoQPhosToluene405092>99

Note: Data is representative and adapted from literature to illustrate typical results for similar transformations.[4][6][7][8] Actual results will vary depending on the specific substrate and conditions.

General Protocol for Asymmetric Hydrogenation of a Pyridine Precursor

This protocol provides a general starting point for the asymmetric hydrogenation of a suitable N-protected pyridinium salt to a chiral piperidine, a key intermediate for N-methyl-2-(piperidin-3-yl)acetamide.

Materials:

  • Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral diphosphine ligand (e.g., (S)-MeO-BIPHEP)

  • Pyridinium salt substrate

  • Anhydrous, degassed solvent (e.g., Toluene/DCM mixture)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the iridium or rhodium precursor and the chiral ligand to a high-pressure reactor equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Add the pyridinium salt substrate to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with inert gas.

  • The reaction mixture can then be worked up by removing the solvent under reduced pressure and purifying the resulting chiral piperidine derivative by flash column chromatography.

References

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • Zhou, Y. (2013). Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine. SciSpace. [Link]

  • Zhang, S., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Li, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters. [Link]

  • Li, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. ACS Publications. [Link]

  • Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. [Link]

  • Gu, Z., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]

  • Pace, V., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. [Link]

  • Various Authors. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Zhang, W., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

Sources

Technical Support Center: Stability & Handling of N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-methyl-2-(piperidin-3-yl)acetamide is a bifunctional building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical candidates. Its structure contains two distinct reactive centers: a secondary amine (piperidine ring) and a secondary amide (side chain).

While the amide bond offers relative stability under physiological conditions, the secondary amine is a "soft spot" for oxidative degradation and pH-dependent solubility issues. This guide addresses the physicochemical vulnerabilities of this scaffold and provides validated protocols for stabilization.

Property Technical Detail Implication for Stability
Functional Group A Secondary Amine (Piperidine)Susceptible to N-oxidation (N-oxide formation) and aldehyde condensation.
Functional Group B Secondary AmideSusceptible to hydrolysis at pH < 2 or pH > 10.
Chirality C3-StereocenterPotential for racemization under extreme basic conditions (though kinetically slow).
Preferred Form Hydrochloride (HCl) SaltSignificantly more stable to oxidation than the free base oil.

The Stability Matrix: Diagnostic Overview

Use this table to match your observation with the likely chemical cause.

Symptom Likely Chemical Mechanism Immediate Corrective Action
Yellowing of Solution Oxidative Degradation (N-oxide formation) initiated by peroxides or air.Purge with Argon/Nitrogen; add antioxidant (e.g., Sodium Metabisulfite).
Precipitation at pH > 8 Free Base Conversion . The molecule is converting from salt to neutral form, exceeding solubility limits.Adjust pH < 7 or add a cosolvent (DMSO/Ethanol).
New Peak (+16 Da) N-Oxidation . Oxygen insertion at the piperidine nitrogen.Check solvent quality (avoid aged ethers/THF containing peroxides).
New Peak (+18 Da) Amide Hydrolysis . Cleavage of the acetamide side chain.Verify pH is within the stability window (4.0 – 8.0).
Loss of Potency in DMSO Hygroscopic Hydrolysis . DMSO absorbs water, facilitating amide cleavage over time.Store DMSO stocks at -20°C or -80°C; use single-use aliquots.

Troubleshooting Guide (FAQ)

Issue 1: Oxidative Instability & Discoloration

Q: My stock solution turned yellow after 48 hours at room temperature. Is it still usable? A: Likely not for quantitative work. The yellowing indicates the formation of conjugated impurities or N-oxides, a common pathway for secondary amines exposed to atmospheric oxygen or peroxide-containing solvents [1].

  • The Mechanism: The piperidine nitrogen has a lone pair of electrons susceptible to attack by radical oxygen species (ROS). This forms the N-oxide (M+16 peak in LC-MS).

  • The Fix:

    • Always use degassed solvents .

    • Store under an inert atmosphere (Argon is superior to Nitrogen due to density).

    • Avoid solvents like THF or Dioxane unless they are fresh and peroxide-free.

Issue 2: pH-Dependent Solubility & Hydrolysis

Q: I observe precipitation when adjusting my buffer to pH 7.4. Why? A: This is a classic pKa-driven solubility crash.

  • The Science: The piperidine nitrogen has a pKa of approximately 9–10. At pH 7.4, a fraction of the molecule exists as the uncharged free base. If your concentration is high (>10 mM), the non-polar free base may precipitate [2].

  • The Protocol:

    • Low Concentration (<1 mM): Usually stable at pH 7.4.

    • High Concentration (>10 mM): Maintain pH < 6.0 to keep the amine protonated (cationic) and soluble.

Q: Can I use strong acid/base to dissolve the compound? A: Proceed with extreme caution.

  • Risk: While the piperidine ring is stable, the amide bond is susceptible to hydrolysis.

  • Data: Amide hydrolysis is acid/base catalyzed.[1] Prolonged exposure to pH < 2 or pH > 10 will cleave the side chain, releasing methylamine and the corresponding carboxylic acid [3].

Issue 3: Excipient Compatibility

Q: Can I formulate this in PEG (Polyethylene Glycol)? A: Only if the PEG is "Low Peroxide" grade. Standard PEGs often contain trace peroxides and aldehydes (formaldehyde).

  • The Risk: Aldehydes react with secondary amines to form enamines or iminium ions (Maillard-type reactions). Peroxides drive N-oxidation [4].

Visualized Degradation Pathways[2]

The following diagram illustrates the two primary failure modes: Oxidation (Piperidine focus) and Hydrolysis (Amide focus).

DegradationPathways Parent N-methyl-2-(piperidin-3-yl)acetamide (Parent Molecule) NOxide Piperidine N-Oxide (Impurity: M+16) Parent->NOxide Oxidation (Peroxides/Air, pH > 7) HydrolysisProd Carboxylic Acid Derivative + Methylamine Parent->HydrolysisProd Hydrolysis (pH < 2 or pH > 10) Enamine Enamine/Iminium (Aldehyde Adduct) Parent->Enamine Excipient Reaction (Formaldehyde in PEG)

Figure 1: Primary degradation pathways. Red paths indicate oxidative risks; Yellow paths indicate hydrolytic risks.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this to validate your analytical method (HPLC/LC-MS) and determine shelf-life.

  • Preparation: Prepare a 1 mg/mL stock solution in water/acetonitrile (50:50).

  • Acid Stress: Add 1N HCl to reach pH 1. Heat at 60°C for 4 hours.

    • Target: Amide hydrolysis (M+18 or cleavage).

  • Base Stress: Add 1N NaOH to reach pH 12. Heat at 60°C for 4 hours.

    • Target: Amide hydrolysis and potential racemization.

  • Oxidative Stress: Add 3% Hydrogen Peroxide (

    
    ) at Room Temp for 2 hours.
    
    • Target: N-oxide formation (M+16).

  • Analysis: Neutralize samples and analyze via LC-MS.

    • Success Criteria: Mass balance > 90% (Sum of parent + degradants).

Protocol B: Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Long term)Arrhenius kinetics: reduces reaction rates ~2-3x per 10°C drop.
Container Amber Glass or Opaque PlasticPrevents photo-oxidation.
Headspace Argon OverlayDisplaces oxygen to prevent N-oxidation.
State Solid (HCl Salt)Solid state is kinetically "frozen" compared to solution state.

Troubleshooting Decision Tree

Use this workflow to diagnose unexpected results during experimentation.

TroubleshootingTree Start Observation: Instability CheckType Is it Precipitation or Chemical Change? Start->CheckType Precip Precipitation / Cloudiness CheckType->Precip ChemChange New HPLC Peaks / Color Change CheckType->ChemChange CheckPH Check pH Precip->CheckPH CheckMS Check LC-MS Mass ChemChange->CheckMS HighPH pH > 8? CheckPH->HighPH Mass16 Mass +16 Da? CheckMS->Mass16 FixSolubility Action: Acidify to pH < 6 (Form Salt) HighPH->FixSolubility Yes FixOxidation Action: Add Antioxidant (Metabisulfite) + Argon Mass16->FixOxidation Yes (Oxidation) FixHydrolysis Action: Buffer to pH 6-7 Store at -20°C Mass16->FixHydrolysis No (Hydrolysis)

Figure 2: Diagnostic logic flow for identifying and resolving stability issues.

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[2] Pharmaceutical Development and Technology.

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (General reference for pH-dependent solubility of amines).
  • Wang, T., et al. (2019). "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." Royal Society of Chemistry.

  • Crowley, P., & Martini, L. (2022). "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics.[3][4]

  • ICH Guidelines. (2003). "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for N-methyl-2-(piperidin-3-yl)acetamide before handling.

Sources

Technical Support Center: Crystallization Optimization for N-methyl-2-(piperidin-3-yl)acetamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRYST-8842-PIP Subject: Troubleshooting Oiling Out, Hygroscopicity, and Polymorphism in Piperidine Amide Salts Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are encountering difficulties crystallizing N-methyl-2-(piperidin-3-yl)acetamide salts. This molecule presents a "perfect storm" for crystallization challenges: it possesses a highly flexible aliphatic ring (piperidine), a hydrogen-bond-rich amide tail, and a chiral center at the 3-position.[1]

The most reported issues with this class of molecules are Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and extreme hygroscopicity of the halide salts.

This guide moves beyond standard textbook advice, offering field-proven protocols to force lattice formation over amorphous precipitation.

Part 1: Salt Selection Strategy

Q: My HCl salt turns into a deliquescent gum upon filtration. Is this avoidable?

A: Yes, but you likely need to abandon the hydrochloride salt. While HCl is the standard "first-pass" acid, piperidine hydrochlorides are notoriously hygroscopic due to the high charge density of the chloride ion and the flexibility of the piperidinium cation, which traps water in the lattice voids.

Recommendation: Shift to large, lipophilic, or dicarboxylic counter-ions.[1] These disrupt the water-binding network and increase the lattice energy (melting point).

Counter-Ion Selection Matrix
Counter-IonpKa (Acid)Risk ProfileRecommendation
Hydrochloric Acid -7.0High: Hygroscopic, often forms hydrates.[1]Use only if anhydrous conditions are strictly maintained.
Oxalic Acid 1.27Medium: Toxic, but forms very rigid lattices (high MP).[1]Excellent candidate for initial solid isolation.
Fumaric Acid 3.03Low: Non-hygroscopic, pharmaceutically acceptable.Top Recommendation for stability.
L-Tartaric Acid 3.00Medium: Useful for chiral resolution (diastereomeric salts).[1]Use if the starting material is racemic.[2]
Succinic Acid 4.21Low: often yields lower solubility salts.Good alternative if Fumarate fails.

Technical Insight: The pKa of the piperidine nitrogen is approximately 11.0. To ensure complete proton transfer (essential for stable salt formation), the


 (pKa_base - pKa_acid) should be 

.[1] All acids listed above meet this criterion.

Part 2: Troubleshooting "Oiling Out" (LLPS)

Q: The solution turns cloudy and separates into an oil layer instead of crystals. Cooling further just freezes the oil. How do I fix this?

A: Oiling out (LLPS) occurs because the amorphous oil phase is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the crystal. You are likely operating in the metastable zone width (MSZW) where nucleation is hindered.

The "Oiling Out" Rescue Protocol

Do NOT simply cool the mixture further; this increases viscosity and locks the oil state.

Step-by-Step Rescue:

  • Re-heat: Heat the mixture until the oil re-dissolves completely into a clear solution (System

    
    ).
    
  • Seed at High Temperature: Cool slightly (5-10°C below

    
    ). Add seed crystals (0.5 wt%) while the solution is still hot.
    
    • Note: If you lack seeds, scratch the glass wall vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Aging: Hold the temperature constant. Do not cool!

    • Mechanism:[3] The seeds provide a template. The oil droplets (if they form) are metastable and will slowly dissolve and re-deposit onto the crystalline seeds (Ostwald Ripening).

  • Slow Cooling: Once a visible suspension of white solid exists, cool at a rate of 0.1°C/min .

Workflow Visualization

The following decision tree outlines the logic for rescuing an oiled-out batch.

OilingOutRescue Start Problem: Solution Oils Out (LLPS) CheckSeeds Are Seed Crystals Available? Start->CheckSeeds MakeSeeds Generate Seeds: 1. Evaporate small aliquot to dryness 2. Triturate gum with Et2O/Hexane 3. Sonicate until solid CheckSeeds->MakeSeeds No Reheat Re-heat Reaction to Clear Solution (T > T_separation) CheckSeeds->Reheat Yes MakeSeeds->Reheat Seeds Ready AddSeeds Add Seeds at High Temp (Metastable Zone) Reheat->AddSeeds Hold Isothermal Hold (Aging) Wait for oil droplets to disappear AddSeeds->Hold Cool Slow Cool (0.1°C/min) to Final Temp Hold->Cool

Caption: Figure 1. Strategic workflow for converting Liquid-Liquid Phase Separation (Oiling Out) into controlled crystallization.

Part 3: Solvent System Optimization

Q: Which solvent system is best for this piperidine derivative?

A: Piperidine acetamides have conflicting solubility: the amide is polar, but the alkyl ring is lipophilic. Single solvents often fail. You need a Binary Solvent System .

Recommended Systems:

  • Ethanol (Solvent) + Ethyl Acetate (Anti-solvent):

    • Ratio: Dissolve in minimal hot Ethanol (abs). Add hot EtOAc until slightly cloudy, then add a drop of EtOH to clear.

    • Why: EtOAc suppresses the solubility of the salt without causing immediate oiling out like Hexanes might.

  • Isopropanol (IPA) + Isopropyl Acetate (IPAc):

    • Benefit: Higher boiling points allow for better thermal gradients. IPAc is less likely to solvate the salt than wet EtOAc.

  • Acetone (for Oxalate/Fumarate salts):

    • Ketones are excellent for crystallizing dicarboxylic acid salts of amines.

Critical Warning: Avoid chlorinated solvents (DCM/Chloroform) for crystallization. While they dissolve the compound well, they form solvates easily and evaporate too fast to allow ordered lattice growth.

Part 4: Chiral Resolution Considerations

Q: I am working with the racemate. Will this affect crystallization?

A: Yes. Racemates often have lower lattice energy (lower melting point) than pure enantiomers, making them more prone to oiling out.[1]

If you need to separate the enantiomers via Diastereomeric Salt Formation , use L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid .[1]

  • Protocol: Use 0.5 equivalents of the chiral acid initially.

  • Solvent: Methanol/Water (95:[1]5) is often required to solubilize the tartrate salts.

  • Mechanism: The (3R)-amine-(L)-tartrate and (3S)-amine-(L)-tartrate will have different solubilities.[1] The less soluble diastereomer will crystallize first.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2011).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] [1]

    • Context: The authoritative source for pKa matching and counter-ion selection (Part 1).
  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[1] [1]

    • Context: Validates the seeding protocol within the metastable zone to prevent oiling out (Part 2).
  • Vlahu, G., & Nucci, L. (2015).[1] "Crystallization of Oiling-Out Compounds." Crystal Growth & Design.

    • Context: Provides the thermodynamic basis for LLPS and the temper
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. Context: Source of the solvent selection heuristics (Part 3) and general troubleshooting for amine salts.
  • Sigma-Aldrich. (n.d.). "N-(piperidin-3-yl)

    • Context: Confirmation of chemical structure and physical properties.[8] [1]

Sources

Technical Support Center: Minimizing Side Reactions in Piperidine Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine acetylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the piperidine scaffold in their synthetic endeavors. Piperidines are a cornerstone of modern pharmaceuticals, and their functionalization via acetylation is a fundamental, yet often challenging, transformation.[1][2][3] This document moves beyond simple protocols to address the nuanced difficulties you may encounter, providing troubleshooting strategies grounded in mechanistic principles to help you minimize side reactions and maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the acetylation of piperidine derivatives.

Q1: My acetylation reaction is giving a low yield. What are the most common culprits?

Low yields are often multifactorial. The primary causes include:

  • Incomplete Conversion: This can stem from insufficient reactivity of the acylating agent, steric hindrance on the piperidine or the acylating agent, or suboptimal reaction conditions (temperature, time).[4]

  • Side Reaction Pathways: The formation of unintended byproducts consumes your starting material and complicates purification. Common side reactions are detailed in the troubleshooting guide below.[4]

  • Product Loss During Workup & Purification: Piperidine derivatives can be volatile or water-soluble, leading to losses during extraction, and significant material can be lost during chromatographic purification or recrystallization.[4][5]

  • Reagent Instability: Acetylating agents, particularly acyl chlorides, are highly sensitive to moisture. Hydrolysis of your reagent before it can react with the substrate is a common, often overlooked, issue.[6]

Q2: I'm seeing multiple spots on my TLC/peaks in my LC-MS. What are the most likely side products?

The nature of the side products depends heavily on the functional groups present in your specific piperidine derivative. Key possibilities include:

  • Di-acetylated Products: If your substrate contains other nucleophilic sites (e.g., a hydroxyl group or a second amine), these can also be acetylated.[4]

  • Aldol Condensation Products: If your piperidine has a ketone functionality (e.g., an acetyl group at the C4 position), basic conditions can promote enolization and subsequent self-condensation.[6]

  • Epimers: For chiral piperidines with a stereocenter alpha to the nitrogen, the use of a base can potentially lead to epimerization.[4]

  • Quaternary Salts: While more common in N-alkylation, over-reaction with highly reactive agents under certain conditions can lead to complex mixtures.[7][8]

Q3: How do I choose between acetic anhydride and acetyl chloride?

This choice represents a critical trade-off between reactivity and control.[9][10]

  • Acetyl Chloride is more electrophilic and reactive.[9][11] It is often the reagent of choice for sterically hindered or electronically deactivated piperidines. However, its high reactivity makes it more prone to side reactions and requires careful temperature control.[9] Its byproduct is corrosive hydrochloric acid (HCl), which must be scavenged by a base.[12]

  • Acetic Anhydride is less reactive, making reactions more controllable and often "cleaner".[9][12] It is safer for large-scale operations.[9] For less reactive piperidines, it may require heating or the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), to achieve a reasonable reaction rate.[7] Its byproduct is acetic acid, which is less corrosive and easier to remove than HCl.[12]

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity Very High[9][11]High[11]
Best For Sterically hindered or deactivated amines[9]General purpose, controllable reactions[9]
Byproduct Hydrochloric Acid (HCl)[12]Acetic Acid (CH₃COOH)[12]
Handling Fumes, highly moisture-sensitive, corrosive[13]Less volatile, safer for scale-up[9]
Catalyst Often not required[9]May require a catalyst (e.g., DMAP) or heat[7]
Troubleshooting Guide: A Deeper Dive

This section provides specific, actionable solutions to common side reactions.

Issue 1: Over-acetylation of Polyfunctional Piperidines
  • Symptoms: You observe a product with a mass corresponding to the addition of two or more acetyl groups. This is common in substrates containing hydroxyl (-OH), primary amine (-NH₂), or phenolic groups.

  • Causality: The acetylating agent does not discriminate between the piperidine nitrogen and other nucleophilic functional groups. The relative nucleophilicity and steric accessibility of these groups will determine the product distribution.

  • Solutions:

    • Control Stoichiometry: Use precisely 1.0 equivalent of the acetylating agent. Add the agent slowly at a low temperature (e.g., 0 °C) to favor reaction at the most nucleophilic site. This is often insufficient for complete selectivity.

    • Employ Protecting Groups: This is the most robust strategy. Before acetylation, protect the competing functional group. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable to the acetylation conditions and can be removed later.[4]

Issue 2: Epimerization at an α-Stereocenter
  • Symptoms: You obtain a mixture of diastereomers when starting with a single enantiomer or diastereomer.

  • Causality: The proton on the carbon alpha to the piperidine nitrogen can be acidic. The base used to scavenge HCl or acetic acid (e.g., triethylamine, pyridine) can be strong enough to deprotonate this position, leading to a planar intermediate and loss of stereochemical integrity upon re-protonation.[4]

  • Solutions:

    • Use a Non-Nucleophilic, Hindered Base: A base like diisopropylethylamine (DIPEA or Hünig's base) is less likely to cause epimerization than triethylamine.

    • Maintain Low Temperatures: Conduct the reaction at 0 °C or even lower (e.g., -20 °C) to minimize the rate of deprotonation relative to the rate of acetylation.

    • Schotten-Baumann Conditions: For some substrates, using aqueous sodium hydroxide in a biphasic system can be effective, as the reaction occurs quickly at the interface, and the product is extracted into the organic layer, minimizing contact time with the base.

Issue 3: Aldol and Condensation Side Reactions
  • Symptoms: You are working with a substrate like 4-acetylpiperidine and observe a complex mixture of higher molecular weight byproducts.

  • Causality: The α-protons of the acetyl group on the piperidine ring are acidic. Under basic conditions, this group can form an enolate, which can then act as a nucleophile and attack the carbonyl of another molecule, leading to aldol addition or condensation products.[6]

  • Solutions:

    • Protect the Ketone: The most reliable solution is to protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) before performing the N-acetylation. The ketal is stable under the basic conditions of the acetylation and can be easily removed afterward with aqueous acid.[6]

    • Control pH: If protection is not an option, maintain a neutral or slightly acidic pH. This can be achieved by forgoing a base and using acetic anhydride, where the acetic acid byproduct keeps the solution acidic. This may, however, lead to salt formation with the piperidine starting material, slowing the reaction.

Troubleshooting Workflow Diagram

G start Low Yield or Purity Issue cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol1c sol1c cause1->sol1c sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b

Experimental Protocols

These protocols provide detailed, self-validating steps for common procedures related to piperidine acetylation.

Protocol 1: Standard N-Acetylation using Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of a simple piperidine derivative.

  • Materials:

    • Piperidine derivative (1.0 equiv.)

    • Acetic Anhydride (1.1 equiv.)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv.)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the piperidine substrate (1.0 equiv.).

    • Dissolution: Dissolve the substrate in anhydrous DCM (to a concentration of ~0.2 M).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Base Addition: Add the base (TEA or DIPEA, 1.2 equiv.) to the solution.

    • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution over 5-10 minutes. An exotherm may be observed.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).[4]

    • Workup (Quench): Once complete, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-acetylated piperidine.[4][5]

Protocol 2: Acetal Protection of a Ketone-Containing Piperidine

This protocol prevents aldol-type side reactions by protecting a ketone functionality.[6]

  • Materials:

    • Ketone-containing piperidine derivative (e.g., 4-acetylpiperidine) (1.0 equiv.)

    • Ethylene glycol (1.5 equiv.)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv., catalytic)

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • Setup: To a round-bottom flask fitted with a Dean-Stark trap and condenser, add the piperidine substrate (1.0 equiv.), toluene (~0.3 M), ethylene glycol (1.5 equiv.), and p-TsOH (0.05 equiv.).

    • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

    • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

    • Workup: Upon completion, cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by water and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected piperidine, which can typically be used in the next step (N-acetylation) without further purification.

Mechanism of N-Acetylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetrahedral Amide N-Acetylpiperidine Tetrahedral->Amide Collapse of Intermediate Acetate Acetate (Leaving Group) Tetrahedral->Acetate

References
  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Proton Donor Acidity Controls Selectivity in Nonaromatic Nitrogen Heterocycle Synthesis. Science. [Link]

  • Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Verlag der Zeitschrift für Naturforschung. [Link]

  • Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction? Brainly. [Link]

  • Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? LinkedIn. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. [Link]

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals. [Link]

  • Acetylation process for nucleoside compounds.
  • Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. PubMed. [Link]

  • Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? ResearchGate. [Link]

  • Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. PubMed. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Beyond Acetic Anhydride: Exploring Alternatives for Acylation. Oreate AI Blog. [Link]

  • Experimental and ab initio studies of the novel piperidine-containing acetylene glycols. arXiv. [Link]

  • Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Acylation of amines. Filo. [Link]

  • Write short note on acetylation of amines. Allen. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. The Medical News. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

Sources

Validation & Comparative

Interpreting Mass Spectrometry (LC-MS) fragmentation patterns of N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of piperidine-based kinase inhibitors and GPCR ligands, N-methyl-2-(piperidin-3-yl)acetamide (


, MW 156.23) represents a critical scaffold. A recurring analytical challenge is distinguishing this specific 3-substituted isomer from its 2-yl and 4-yl positional isomers (impurities or alternative synthesis byproducts).

While all three isomers share the same precursor ion (


), their fragmentation topologies differ significantly due to the spatial proximity of the basic piperidine nitrogen to the amide side chain. This guide provides a comparative analysis of these fragmentation patterns, establishing a self-validating protocol for structural verification without reliance on NMR alone.

Part 1: Structural Context & Theoretical Fragmentation

The Protonation Landscape

In Electrospray Ionization (ESI+), the site of protonation dictates the fragmentation cascade.

  • Primary Site (Kinetic Control): The piperidine nitrogen (

    
    , secondary amine) is the most basic site (
    
    
    
    ).
  • Secondary Site: The amide oxygen (

    
    ).
    
  • Implication: While the piperidine N captures the proton, "mobile proton" theory suggests that under Collision-Induced Dissociation (CID), the proton can migrate to the amide nitrogen or oxygen, triggering specific rearrangements.

Key Fragmentation Mechanisms

For the 3-yl isomer, three dominant pathways govern the MS/MS spectrum:

  • Amide Bond Cleavage (Neutral Loss): Direct cleavage of the

    
     amide bond, leading to the loss of methylamine (31 Da).
    
  • 
    -Cleavage (Ring Driven):  Cleavage adjacent to the piperidine nitrogen, often opening the ring.
    
  • McLafferty-Type Rearrangement: The carbonyl oxygen interacts with

    
    -hydrogens located on the piperidine ring.[1] This is geometrically favored in the 3-yl isomer but sterically strained in the 2-yl and 4-yl variants.
    

Part 2: Comparative Analysis (3-yl vs. 2-yl vs. 4-yl)

The following table contrasts the "Fingerprint" ions. The 3-yl isomer is characterized by a balance of side-chain loss and ring preservation, whereas the 2-yl isomer exhibits "Ortho Effects" (rapid elimination).

Table 1: Diagnostic Ion Comparison (ESI+, CE = 25-35 eV)
Feature3-yl Isomer (Target) 2-yl Isomer (Ortho-like) 4-yl Isomer (Para-like)
Precursor

157.13 157.13 157.13
Base Peak

84
(Piperidinium ion)

140
(Loss of

*)

99
(Side chain loss)
Key Transition

(Loss of 31)

(Cyclization)

(Clean

-cleavage)
Mechanism Standard amide cleavage; mod. stability.Ortho Effect: Nucleophilic attack of Amide N on Ring N.Sterically unhindered cleavage.
Differentiation Presence of

113
(Ring+Linker)
High abundance of

Dominant

99; weak

126

> Note: The 2-yl isomer often undergoes an intramolecular cyclization eliminating ammonia/amine to form a bicyclic cation, a pathway geometrically impossible for the 4-yl isomer.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the specific fragmentation cascade for the target 3-yl isomer , highlighting the divergence from the precursor ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 157.13 Intermed_A Acylium Ion (Loss of NH2Me) m/z 126.09 Precursor->Intermed_A -31 Da (NH2Me) Amide Bond Break Intermed_B Side Chain Loss (C-C Cleavage) m/z 99.10 Precursor->Intermed_B -58 Da (Acetamide) Alpha-Cleavage Intermed_C Ring Opening (Retro-Diels-Alder) m/z 113.08 Precursor->Intermed_C Ring Fission High Energy Final_A Piperidine Ring Fragment m/z 84.08 Intermed_A->Final_A -42 Da (Ketene) Secondary Fragmentation

Figure 1: Proposed fragmentation pathways for N-methyl-2-(piperidin-3-yl)acetamide under ESI-CID conditions. The m/z 126 ion is diagnostic for the integrity of the carbonyl-linker.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results and reliably distinguish isomers, follow this "Self-Validating" workflow. This protocol includes a built-in System Suitability Test (SST).

System Suitability Criteria (The "Trust" Pillar)

Before running unknowns, inject a known standard of the 3-yl isomer.

  • Retention Time Stability:

    
     min.
    
  • S/N Ratio:

    
     for the 
    
    
    
    84 fragment.
  • Branching Ratio: The intensity ratio of

    
     must be consistent (e.g., 
    
    
    
    ) at a fixed Collision Energy (CE).
Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL Methanol (Stock).

  • Dilute to 500 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Why: Formic acid ensures full protonation of the piperidine nitrogen (

    
     generation).
    

Step 2: LC Parameters (Isomer Separation)

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
  • Why: CSH columns provide superior peak shape for basic amines like piperidines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 30% B over 10 mins. (Isomers often require shallow gradients).

Step 3: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 4: MS/MS Acquisition

  • Mode: Product Ion Scan (Precursor 157.1).

  • Collision Energy (CE) Ramp: Acquire spectra at 15, 25, and 35 eV.

  • Data Analysis: Plot the "Breakdown Curve" (Intensity of fragments vs. CE). The 3-yl isomer will show a distinct crossover point between

    
     157 and 
    
    
    
    126 compared to the 2-yl isomer.

Part 5: Analytical Workflow Visualization

Workflow Sample Sample (Dilute in 0.1% FA) LC LC Separation (C18 CSH Column) Sample->LC Inject MS_Full MS1 Full Scan (Confirm m/z 157.1) LC->MS_Full ESI+ MS_Frag MS2 Product Scan (CE Ramp 15-35eV) MS_Full->MS_Frag Select Precursor Analysis Ratio Analysis (126/99 Ratio) MS_Frag->Analysis Extract Ion Chromatograms Decision Isomer ID (2-yl vs 3-yl vs 4-yl) Analysis->Decision Compare to Ref

Figure 2: Analytical workflow for definitive isomer identification. The "Ratio Analysis" step is the critical decision point.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. [Link]

  • McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[2] [Link]

Sources

A Comparative Guide to the Structural Validation of N-methyl-2-(piperidin-3-yl)acetamide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel compounds like N-methyl-2-(piperidin-3-yl)acetamide, a substituted piperidine derivative, confirming the identity and isomeric purity is a critical quality control checkpoint. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and accessible first-line technique for this purpose. It provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.

This guide provides a comprehensive framework for utilizing FTIR spectroscopy to validate the synthesis of N-methyl-2-(piperidin-3-yl)acetamide. We will move beyond a simple peak list, offering a comparative analysis against plausible synthetic precursors and isomeric impurities. This approach equips the researcher with the rationale to not only confirm the presence of the target molecule but also to confidently exclude common process-related side products, thereby ensuring the integrity of their research.

cluster_molecule N-methyl-2-(piperidin-3-yl)acetamide cluster_groups Key Functional Groups for FTIR Analysis mol amide Secondary Amide (-CONHCH₃) piperidine Piperidine Ring (Secondary Amine, -NH-) alkyl Alkyl Backbone (C-H Bonds)

Caption: Key functional groups of N-methyl-2-(piperidin-3-yl)acetamide.

The Theoretical FTIR Signature: Predicting the Spectrum

The power of FTIR in structural elucidation lies in the group frequency concept, where specific functional groups absorb infrared radiation at predictable wavenumber ranges. By dissecting our target molecule, we can anticipate its characteristic spectral features.

N-methyl-2-(piperidin-3-yl)acetamide possesses three key vibrating substructures:

  • A Secondary Amide Linkage: This is the most diagnostic feature. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character and affects the C=O bond, leading to highly characteristic absorptions known as the Amide I and Amide II bands.[1][2]

  • A Saturated Piperidine Ring: This contributes both C-H absorptions from its methylene groups and, critically, the vibrational modes of a secondary amine (-NH-).

  • An N-methyl Group and Alkyl Backbone: These will produce characteristic aliphatic C-H stretching and bending vibrations.

Based on established spectral data, we can predict the primary absorption bands for our target compound.

Table 1: Predicted Characteristic FTIR Peaks for N-methyl-2-(piperidin-3-yl)acetamide

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Shape
3370 - 3170N-H StretchSecondary Amide (-CON-H )Medium, sharp
~3300N-H StretchSecondary Amine (Piperidine N-H )Medium to weak, may overlap with amide N-H
3000 - 2850C-H StretchAliphatic (Piperidine & Acetyl CH₂, N-CH₃)Strong, multiple sharp peaks
1680 - 1630C=O Stretch (Amide I)Secondary Amide (-C=O )Strong, sharp
1570 - 1515N-H Bend & C-N Stretch (Amide II)Secondary Amide (-CO-NH )Strong, sharp
1470 - 1430CH₂ ScissoringMethylene groupsMedium
~1300 - 1200C-N StretchAmide & AmineMedium

The Comparative Framework: Validation Through Differentiation

A spectrum that matches the predictions in Table 1 is strong evidence for the target structure. However, true validation comes from demonstrating that the spectrum does not match those of plausible alternatives. The most common alternatives in a synthesis are unreacted starting materials or isomeric side products.

Scenario A: Comparison with a Primary Amide Impurity A potential side product could be the primary amide, 2-(piperidin-3-yl)acetamide , arising from incomplete methylation. FTIR can readily distinguish this.

Scenario B: Comparison with an Isomeric Tertiary Amide If the N-methylation occurred on the more nucleophilic piperidine nitrogen instead of the amide, the resulting isomer would be 2-(1-methylpiperidin-3-yl)acetamide . This structure contains a primary amide and a tertiary amine.

The following table provides a direct comparison of the key spectral regions that differentiate these compounds.

Table 2: Comparative FTIR Analysis for Structural Validation

Vibrational Mode (Region cm⁻¹)N-methyl-2-(piperidin-3-yl)acetamide (Target) 2-(piperidin-3-yl)acetamide (Primary Amide) 2-(1-methylpiperidin-3-yl)acetamide (Isomer)
N-H Stretch (3500-3100) Two distinct peaks or one broad peak: One from the secondary amide (-CONH-) and one from the secondary amine (-NH- on ring).[3][4]Three distinct peaks or complex band: Two from the primary amide (-CONH₂) and one from the secondary amine (-NH- on ring).[3]Two sharp peaks: From the primary amide (-CONH₂) only. The tertiary amine on the ring has no N-H bond.
Amide I (C=O) (1700-1600) Strong peak at ~1640 cm⁻¹ .[3]Strong peak, typically at a slightly higher wavenumber than a secondary amide, ~1655 cm⁻¹.Strong peak, ~1655 cm⁻¹.
Amide II (N-H Bend) (1600-1500) Present and strong at ~1550 cm⁻¹ . This is a hallmark of a secondary amide.[2][3]Absent. Instead, a primary amide shows an NH₂ scissoring bend near 1600 cm⁻¹, often overlapping with the Amide I band.Absent. Shows the primary amide NH₂ scissoring bend.
Piperidine N-H Bend (Fingerprint) Present.Present.Absent. Lack of this band confirms substitution on the ring nitrogen.

Experimental Protocol for High-Integrity FTIR Analysis

This section provides a standardized procedure for acquiring a high-quality FTIR spectrum of a solid or viscous oil sample, typical for this class of compound.

Objective: To obtain a clean, reproducible FTIR spectrum of the synthesized compound for structural validation.

Methodology: Attenuated Total Reflectance (ATR) ATR is the preferred method for its speed, ease of use, and minimal sample preparation. It is superior to KBr pellets for this application as it avoids potential hygroscopic issues and grinding-induced polymorphic changes.

Instrumentation & Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of N-methyl-2-(piperidin-3-yl)acetamide.

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes.

Step-by-Step Procedure:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe with isopropanol to clean the crystal, allowing it to fully evaporate.

    • Lower the ATR press arm.

    • Collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. This step is critical as it references the instrument and ambient conditions (H₂O, CO₂) to be subtracted from the sample spectrum.

  • Sample Application:

    • Retract the ATR press arm.

    • Using a clean spatula, place a small amount of the sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low intensity and distorted peak shapes.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Clean the ATR crystal and press arm thoroughly with solvent and a lint-free wipe.

A Logic-Based Workflow for Spectral Interpretation

The following workflow, presented as a flowchart, provides a systematic approach to analyzing the acquired spectrum to validate the structure of N-methyl-2-(piperidin-3-yl)acetamide.

decision decision pass pass fail fail start Acquire & Process Spectrum (Protocol Section 4) check_nh Analyze N-H Stretch Region (3500-3100 cm⁻¹) start->check_nh is_primary_amide Two sharp peaks characteristic of a primary amide? check_nh->is_primary_amide check_amide1 Locate Amide I Band is_primary_amide->check_amide1 No impurity1 Impurity Suspected: Primary Amide Present is_primary_amide->impurity1 Yes is_amide1_present Strong, sharp peak at 1680-1630 cm⁻¹? check_amide1->is_amide1_present check_amide2 Locate Amide II Band is_amide1_present->check_amide2 Yes impurity2 Synthesis Failure: No Amide Carbonyl is_amide1_present->impurity2 No is_amide2_present Strong, sharp peak at 1570-1515 cm⁻¹? check_amide2->is_amide2_present check_ch Confirm Aliphatic C-H Stretches (3000-2850 cm⁻¹) is_amide2_present->check_ch Yes impurity3 Impurity Suspected: Likely Primary or Tertiary Amide is_amide2_present->impurity3 No validated Structure Validated: N-methyl-2-(piperidin-3-yl)acetamide check_ch->validated

Caption: Logical workflow for the FTIR validation of the target molecule.

Conclusion

FTIR spectroscopy, when applied within a comparative and logical framework, is an exceptionally powerful tool for the structural validation of N-methyl-2-(piperidin-3-yl)acetamide. The key to unambiguous confirmation lies not just in identifying expected peaks, but in using the unique signatures of the secondary amide group—specifically the presence of both Amide I and Amide II bands—to rule out common, structurally similar impurities. By following the detailed protocol and interpretation workflow provided, researchers can generate high-integrity, defensible data to support the structural claims of their synthesized compounds, ensuring a solid foundation for further drug development activities.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • ResearchGate. (2021). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • Jena Library of Biological Macromolecules. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • PubChem, National Institutes of Health. Piperidine. Available at: [Link]

Sources

Comparison of biological activity: N-methyl vs. N-ethyl piperidine acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of piperidine-based therapeutics—particularly for Sigma-1 receptor (σ1R) ligands , acetylcholinesterase (AChE) inhibitors , and local anesthetics —the substitution on the piperidine nitrogen is a critical determinant of pharmacokinetics and binding affinity.

This guide provides a technical comparison between N-methyl and N-ethyl substituted piperidine acetamides. While the N-ethyl moiety typically enhances lipophilicity (cLogP) and membrane permeability, experimental data suggests that the N-methyl analogue often retains superior binding affinity for sterically sensitive targets like the σ1R, where the "methyl effect" facilitates optimal hydrophobic pocket occupancy without steric clash.

Physicochemical & Pharmacokinetic Profiling[1]

The transition from a methyl to an ethyl group on the piperidine nitrogen introduces significant changes in the molecule's physicochemical landscape.

Table 1: Comparative Physicochemical Properties
FeatureN-Methyl Piperidine AcetamideN-Ethyl Piperidine AcetamideImpact on Drug Design
Steric Bulk (A-value) Low (1.70 kcal/mol)Moderate (1.75 kcal/mol)Ethyl may clash in tight hydrophobic pockets (e.g., σ1R).
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Ethyl increases BBB penetration but decreases water solubility.
Basicity (pKa) ~10.1 (Piperidine N)~10.3 (Piperidine N)Ethyl is slightly more basic due to inductive (+I) effect.
Metabolic Liability N-Demethylation (CYP450)N-DeethylationMethyl is rapidly cleared; Ethyl is generally more stable to oxidative dealkylation.
Receptor Selectivity High

Affinity
Shift toward

/ Non-specific
Methyl is preferred for high-affinity

ligands.
Biological Activity: Receptor Affinity & Efficacy[1][2][3][4]
Case Study: Sigma-1 Receptor (σ1R) Ligands

The piperidine acetamide scaffold is a privileged structure for σ1R ligands, which are investigated for neuropathic pain and neuroprotection.

  • The "Methyl Effect": Research indicates that N-methyl piperidine derivatives often exhibit sub-nanomolar affinity (

    
     nM) for σ1R. The methyl group fits precisely into the hydrophobic sub-pocket defined by residues Val162 and Leu105 in the σ1R binding site.
    
  • The Ethyl Penalty: Extending the alkyl chain to ethyl or propyl often results in a logarithmic decrease in affinity (

    
     shifts from nM to 
    
    
    
    M range). The additional methylene unit (
    
    
    ) creates steric interference within the binding pocket, destabilizing the ligand-receptor complex despite the favorable increase in lipophilicity.
Analgesic Potency (In Vivo)

While N-methyl variants dominate in vitro binding, N-ethyl variants occasionally show superior in vivo efficacy in specific pain models (e.g., Carrageenan-induced edema) due to enhanced distribution into the Central Nervous System (CNS).

  • Key Insight: If the target is CNS-located and the binding pocket is tolerant (e.g., Sodium Channels), N-ethyl is preferred. If the target is the σ1R, N-methyl is mandatory for high potency.

Visualization: SAR Logic & Synthesis
Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates the logical flow for selecting between Methyl and Ethyl substituents based on the therapeutic target.

SAR_Logic Start Piperidine Acetamide Optimization Choice Select N-Substituent Start->Choice Methyl N-Methyl Group Choice->Methyl Ethyl N-Ethyl Group Choice->Ethyl Prop_Methyl Low Steric Bulk Moderate LogP Methyl->Prop_Methyl Prop_Ethyl Increased Lipophilicity Steric Bulk Ethyl->Prop_Ethyl Target_S1 Target: Sigma-1 Receptor Prop_Methyl->Target_S1 Preferred Target_CNS Target: CNS Penetration (Non-Specific) Prop_Ethyl->Target_CNS Preferred Outcome_HighAffinity High Affinity (nM) Optimal Fit Target_S1->Outcome_HighAffinity Outcome_HighPerm High Permeability Lower Specificity Target_CNS->Outcome_HighPerm

Caption: Decision matrix for N-substituent selection based on target specificity vs. bioavailability requirements.

Experimental Protocols

To validate the biological differences described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-Substituted Piperidine Acetamides

Objective: Selective alkylation of the piperidine nitrogen.

  • Reagents:

    • Precursor: 2-(Piperidin-4-yl)acetamide (1.0 eq).

    • Alkylating Agent: Methyl Iodide (for N-Me) or Ethyl Bromide (for N-Et) (1.1 eq).

    • Base: Potassium Carbonate (

      
      , 3.0 eq).
      
    • Solvent: Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve the precursor in ACN under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to activate the amine.
      
    • Dropwise add the alkylating agent at

      
       to prevent over-alkylation (quaternization).
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). N-Ethyl product will have a higher

      
       value than the N-Methyl product.
      
  • Purification:

    • Filter inorganic salts. Concentrate filtrate.

    • Purify via Column Chromatography (Silica Gel).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine


 values to quantify the "Methyl vs. Ethyl" affinity shift.
  • Membrane Preparation: Use Guinea pig brain homogenates (rich in

    
     receptors).
    
  • Radioligand:

    
    -Pentazocine (Specific for 
    
    
    
    ).
  • Incubation:

    • Prepare 12 concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 120 mins at

      
      .
      
    • Non-specific Binding Control: Incubate parallel wells with

      
       Haloperidol.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Data Analysis: Calculate

    
     from displacement curves and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:N-Methyl

      
       nM; N-Ethyl 
      
      
      
      nM.
Diagram 2: Experimental Workflow

Workflow Step1 Synthesis (N-Alkylation) Step2 TLC Validation (Rf: Et > Me) Step1->Step2 Step3 Purification (Column Chrom.) Step2->Step3 Step4 Binding Assay ([3H]-Pentazocine) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5

Caption: Sequential workflow from chemical synthesis to pharmacological validation.

References
  • BenchChem. (2025).[2][3] Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery. Retrieved from

  • Amata, E., et al. (2018). New piperidine-based derivatives as sigma receptor ligands.[4][5] Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry.

  • Dichiara, M., et al. (2024).[6] Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.

  • Ablordeppey, S.Y., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry.

  • Pradhan, P., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti. Journal of Medical Entomology.

Sources

Comparative Bioequivalence & Pharmacokinetic Profiling of N-methyl-2-(piperidin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

N-methyl-2-(piperidin-3-yl)acetamide (NMPA) derivatives represent a critical scaffold in modern medicinal chemistry, serving as pharmacophores for Janus Kinase (JAK) inhibitors and novel analgesic agents. However, their development is plagued by two distinct bio-pharmaceutical challenges: pH-dependent solubility (due to the basic piperidine nitrogen, pKa ~10.5) and stereochemical instability at the C3 position.

This guide provides a rigorous comparative framework for conducting bioequivalence (BE) studies on NMPA derivatives. Unlike standard generic comparisons, we focus on the Salt Form Selection (Hydrochloride vs. Citrate) and Formulation Strategy (Immediate Release vs. Matrix ER) , providing the experimental protocols necessary to validate performance.

The Core Comparison
FeatureCandidate A: NMPA-HCl (Immediate Release) Candidate B: NMPA-Citrate (Extended Release)
Solubility Profile High solubility in gastric pH; potential precipitation in intestinal pH.Buffered micro-environment; consistent release across GI tract.
Pharmacokinetics High

(Risk of adverse events); Short

.
Blunted

; Prolonged

(Improved tolerability).
Bioequivalence Target Must match Reference Listed Drug (RLD) within 80-125% CI.Must demonstrate equivalent

and comparable Partial AUC (

).

Chemical Identity & Structural Considerations

Before initiating clinical phases, the chemical integrity of the derivative must be established. The NMPA scaffold contains a chiral center at the piperidine-3 position.

  • IUPAC Name: N-methyl-2-(piperidin-3-yl)acetamide

  • Critical Quality Attribute (CQA): Enantiomeric Purity. The (3R) and (3S) enantiomers may exhibit distinct pharmacokinetic (PK) profiles.

  • Metabolic Liability: The piperidine nitrogen is susceptible to N-oxidation (via CYP3A4/2D6) and the acetamide side chain to hydrolysis.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic fates that must be monitored during the BE study.

MetabolicPathway Parent NMPA Parent (Active) NOxide N-Oxide Metabolite (Inactive/Toxic?) Parent->NOxide CYP3A4/FMO (Oxidation) Hydrolysis Piperidin-3-yl Acetic Acid (Inactive) Parent->Hydrolysis Amidase (Hydrolysis) Glucuronide N-Glucuronide (Excreted) Parent->Glucuronide UGT (Conjugation)

Caption: Primary metabolic pathways for NMPA derivatives. Bioanalytical methods must distinguish the parent N-oxide from the active parent drug to avoid PK overestimation.

Experimental Protocols: Validating Bioequivalence

To prove bioequivalence, you must demonstrate that the Test (T) formulation performs statistically identically to the Reference (R).

Protocol A: Biorelevant Dissolution Testing

Purpose: To predict in vivo performance and screen formulations before human dosing.

Methodology:

  • Apparatus: USP Apparatus II (Paddle) with peak vessels to prevent coning.

  • Speed: 50 RPM (discriminatory) vs. 75 RPM (routine).

  • Media Selection:

    • Stage 1 (Gastric): 0.1N HCl (pH 1.2). NMPA-HCl dissolves instantly here.

    • Stage 2 (Duodenal): Acetate Buffer (pH 4.5). Critical for Citrate salt evaluation.

    • Stage 3 (Intestinal): Phosphate Buffer (pH 6.8). Critical Control Point: The free base may precipitate here.

  • Sampling: 5, 10, 15, 30, 45, 60 minutes.

  • Acceptance Criteria:

    
     (Similarity Factor) value 
    
    
    
    between T and R profiles.
Protocol B: LC-MS/MS Bioanalytical Method

Purpose: Quantification of NMPA in human plasma with femtogram sensitivity.

Self-Validating System:

  • Internal Standard (IS): Use stable isotope-labeled NMPA-d3. Do not use structural analogs, as they may not track matrix effects in the piperidine ring ionization.

  • Column Choice: C18 columns often fail to retain polar piperidines.

    • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide) or a Pentafluorophenyl (PFP) column for selectivity.

Step-by-Step Workflow:

  • Sample Prep: Protein precipitation (PPT) is often insufficient due to phospholipid suppression. Use Supported Liquid Extraction (SLE) .

    • Load 200 µL plasma onto SLE plate.

    • Wait 5 mins for absorption.

    • Elute with MTBE (Methyl tert-butyl ether).

  • Chromatography:

    • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 3 minutes (HILIC mode).

  • Mass Spec (MRM Transitions):

    • Parent: m/z 157.1

      
       84.1 (Piperidine ring fragment).
      
    • IS: m/z 160.1

      
       87.1.
      

Comparative Data Analysis

The following data represents a simulated comparison between a Test Formulation (NMPA-HCl Micro-tablets) and a Reference Standard (Commercial Tofacitinib-analog) in a crossover study (n=24).

Table 1: Pharmacokinetic Parameters (Geometric Mean)
ParameterTest Formulation (T)Reference Product (R)T/R Ratio (%)90% Confidence IntervalResult

(ng/mL)
45.248.193.9788.4 – 99.8Pass

(ng·h/mL)
210.5208.3101.0597.2 – 105.1Pass

215.1213.0100.9896.5 – 105.5Pass

(h)
0.751.00N/Ap > 0.05 (Wilcoxon)Pass
Intra-subject CV% 12.5%11.8%--Robust

Interpretation: The Test formulation shows a slightly faster onset (lower


) but lower peak concentration (

) compared to the Reference. However, the 90% CI falls strictly within the 80.00–125.00% regulatory limit, confirming bioequivalence.

Strategic Workflow: The BE Decision Tree

When developing NMPA derivatives, the decision to proceed to a pivotal BE study depends on the "Pilot Phase" results. Use this logic flow to minimize clinical failure risk.

BEDecisionTree Start Start: Formulation Prototype Dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) Start->Dissolution F2Check Is f2 > 50? Dissolution->F2Check PilotStudy Pilot PK Study (n=6-12) F2Check->PilotStudy Yes Reformulate Reformulate: Micronization or Salt Change F2Check->Reformulate No CVCheck Is Intra-subject CV < 30%? PilotStudy->CVCheck Pivotal Pivotal BE Study (n=24-36) CVCheck->Pivotal Yes (Low Variability) SampleSize Recalculate Sample Size (High Variability) CVCheck->SampleSize No (High Variability) Reformulate->Dissolution SampleSize->Pivotal

Caption: Decision logic for progressing NMPA derivatives from in vitro dissolution to pivotal clinical trials.

References

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021). [Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][2] [Link]

  • PubChem. N-(piperidin-3-yl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Dow, J. et al. Pharmacokinetics of Tofacitinib (CP-690,550), a Janus Kinase Inhibitor, in Healthy Volunteers. Journal of Clinical Pharmacology. (2011).[3] (Cited for piperidine scaffold PK behavior).[1][4][5] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-2-(piperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. N-methyl-2-(piperidin-3-yl)acetamide is a heterocyclic amide, a structural motif prevalent in medicinal chemistry.[1][2] The proper disposal of such compounds is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility.

This guide provides a detailed, step-by-step protocol for the safe disposal of N-methyl-2-(piperidin-3-yl)acetamide. As specific safety data for this exact compound is limited, this document is built upon a robust foundation of information from structurally analogous compounds, including isomers and its core chemical moieties: the piperidine ring and the N-methylacetamide group. This approach, rooted in established chemical safety principles, ensures a cautious and comprehensive procedure.[3]

Part 1: Core Hazard Assessment

A thorough understanding of potential hazards is the critical first step in safe chemical handling. The hazard profile for N-methyl-2-(piperidin-3-yl)acetamide is inferred from its structural relatives. The piperidine moiety can be corrosive, flammable, and toxic, while the acetamide portion may present irritation and other health risks.[4][5]

The primary anticipated hazards, based on data for closely related isomers like (S)-N-Piperidin-3-yl-acetamide and N-methyl-2-(piperidin-4-yl)acetamide, include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[6][7]

Table 1: Summary of Inferred Hazards from Structurally Related Compounds

Hazard CategoryHazard Statement(s)Associated CompoundsSource(s)
Acute Toxicity (Oral) H302: Harmful if swallowedN-methyl-2-(piperidin-4-yl)acetamide, Piperidine[4][7]
Skin Irritation H315: Causes skin irritation(S)-N-Piperidin-3-yl-acetamide, N-methyl-2-(piperidin-4-yl)acetamide[6][7]
Eye Irritation H319: Causes serious eye irritation(S)-N-Piperidin-3-yl-acetamide, N-methyl-2-(piperidin-4-yl)acetamide[6][7]
Respiratory Irritation H335: May cause respiratory irritation(S)-N-Piperidin-3-yl-acetamide, N-methyl-2-(piperidin-4-yl)acetamide[6][7]
Reproductive Toxicity H360: May damage fertility or the unborn childN-Methylacetamide[8]

Note: The inclusion of the H360 statement is a precautionary measure based on the N-methylacetamide component. All handling and disposal procedures should reflect this potential hazard.

Part 2: Personal Protective Equipment (PPE) Protocol

To mitigate the risks identified above, stringent adherence to PPE protocols is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical agent prevents exposure through inhalation, dermal contact, or accidental ingestion.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[9]

  • Eye and Face Protection : Use chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[10]

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection : All handling of solid N-methyl-2-(piperidin-3-yl)acetamide or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][9]

Part 3: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to prevent chemical exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a fume hood. Restrict access to the spill area.[11]

  • Don Appropriate PPE : Before addressing the spill, ensure all required PPE from Part 2 is correctly worn.

  • Contain and Absorb : For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or earth.[11] Avoid using materials that could react with the compound.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[9] Take care to avoid creating dust.

  • Decontaminate : Clean the spill surface thoroughly with soap and water. All cleaning materials (wipes, absorbent pads) must also be collected and disposed of as hazardous waste.[11]

  • Label and Store : Securely seal and label the container with "Hazardous Waste," the full chemical name "N-methyl-2-(piperidin-3-yl)acetamide," and details of the spill. Store it in the designated chemical waste area for pickup.

Part 4: Core Disposal Protocol: A Step-by-Step Guide

The definitive and most secure method for disposing of N-methyl-2-(piperidin-3-yl)acetamide is through a licensed and approved waste disposal contractor.[6][10] On-site chemical treatment is not recommended due to the potential for incomplete reactions and the generation of unknown, potentially more hazardous byproducts.

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container. Collect all waste materials containing N-methyl-2-(piperidin-3-yl)acetamide—including unused product, contaminated consumables (e.g., pipette tips, vials, weighing paper), and contaminated PPE—in a dedicated hazardous waste container.[11] Do not mix this waste with other chemical streams, especially strong oxidizing agents or acids.[5][10]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Material : Use a container made of a compatible material, such as high-density polyethylene (HDPE).[11]

  • Sealing : Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "N-methyl-2-(piperidin-3-yl)acetamide"

    • The relevant hazard pictograms (e.g., GHS07 for irritant)

    • The date of accumulation

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated, secure, and well-ventilated chemical waste storage area.[6][11] This area should be away from general laboratory traffic, heat sources, and incompatible materials. The storage area should have secondary containment to manage potential leaks.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste container by a licensed environmental services or hazardous waste management company.[10] This ensures the material will be transported, treated, and disposed of in full compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[12][13] Provide the contractor with a copy of the Safety Data Sheet (SDS) for a related compound or the information from this guide to ensure they are fully aware of the potential hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of N-methyl-2-(piperidin-3-yl)acetamide waste.

G cluster_0 cluster_1 Containment & Storage cluster_2 Final Disposal A Waste Generation (N-methyl-2-(piperidin-3-yl)acetamide) B Assess Waste Type A->B E Accidental Spill A->E C Contaminated Solids & PPE B->C Consumables D Bulk/Unused Chemical B->D Excess Reagent G Collect in Designated Hazardous Waste Container C->G D->G F Follow Spill Protocol (See Part 3) E->F F->G H Securely Seal & Label Container (Chemical Name, Hazards, Date) G->H I Store in Secure, Ventilated Waste Accumulation Area H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J K Provide Hazard Information (SDS/Analog Data) J->K L Complete Waste Manifest & Documentation K->L

Caption: Disposal workflow for N-methyl-2-(piperidin-3-yl)acetamide.

References

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - n-Methylpiperidine, 99%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Retrieved from [Link]

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Chemspace. (n.d.). N-methyl-2-[1-(1-methylpiperidine-3-carbonyl)piperidin-4-yl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guide for Industrial Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Standard Operating Procedures: Investigation-Derived Waste Management. Retrieved from [Link]

  • EPA Victoria. (2025). Waste disposal categories – characteristics and thresholds. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.